4,4'-Diaminooctafluorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOLORXQTIGHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061424 | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-66-0 | |
| Record name | 4,4′-Diaminooctafluorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluorobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluorobenzidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoro-4,4'-biphenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine of significant interest in the development of high-performance polymers and advanced materials. Its unique combination of thermal stability, chemical resistance, and specific electronic properties makes it a valuable building block in materials science and potentially in the pharmaceutical industry.
Core Properties
This compound, also known as octafluorobenzidine, is a white to light brown crystalline powder.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄F₈N₂ | [1][2] |
| Molecular Weight | 328.16 g/mol | [1][2] |
| Melting Point | 175-177 °C | [1] |
| Boiling Point (Predicted) | 279.4 ± 35.0 °C | [1] |
| Density (Predicted) | 1.5568 g/cm³ | [1] |
| Appearance | White to light brown crystalline powder | [1] |
| Solubility | Soluble in methanol | [1] |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the biphenyl linkage between two tetrafluoroaniline moieties. The two most prominent methods are the Ullmann coupling of a halogenated tetrafluoroaniline and the nucleophilic aromatic substitution on a perfluorinated biphenyl core.
Experimental Protocol: Ullmann Coupling of 4-Bromo-2,3,5,6-tetrafluoroaniline
This method is a classic approach for the formation of biaryl linkages.[3][4][5][6] The reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.
Materials:
-
4-Bromo-2,3,5,6-tetrafluoroaniline
-
Copper powder (activated)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Activation of Copper Powder: The copper powder is activated prior to use to enhance its reactivity. This can be achieved by washing the powder with a dilute acid solution to remove any oxide layer, followed by washing with water and a suitable organic solvent, and finally drying under vacuum.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-bromo-2,3,5,6-tetrafluoroaniline and the activated copper powder in a suitable high-boiling solvent like DMF. The molar ratio of the aniline derivative to copper is typically 2:1.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere.[3] The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid copper and copper salts are removed by filtration. The filtrate is then poured into water to precipitate the crude product. The crude this compound is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a signal corresponding to the amine protons. The chemical shift will be influenced by the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). |
| ¹⁹F NMR | The fluorine NMR is a crucial technique for fluorinated compounds. It will provide information on the chemical environment of the fluorine atoms on the aromatic rings. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), as well as C-F and aromatic C=C stretching vibrations.[7][8][9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (328.16 g/mol ). Fragmentation patterns can provide further structural information. |
Applications in High-Performance Polymers
This compound is a key monomer in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties.
The polyimides are typically synthesized through a two-step polycondensation reaction between the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The resulting polyimides exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, polyimides derived from fluorinated diamines can show thermal stability up to 531°C for a 5% weight loss.[10]
The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including:
-
Low Dielectric Constant: This makes them suitable for applications in microelectronics as interlayer dielectrics.[10]
-
Low Water Absorption: The hydrophobic nature of fluorine enhances the moisture resistance of the polyimides.[10]
-
Improved Solubility: The presence of fluorine can increase the solubility of the polyimides in organic solvents, facilitating their processing.[10]
-
High Optical Transparency: Some fluorinated polyimides can form tough, transparent films.[10]
Conclusion
This compound is a highly valuable monomer for the creation of advanced materials with superior performance characteristics. The synthetic routes, while requiring specific conditions, are accessible, and the resulting properties of the diamine and its derived polymers make it a compound of continuing interest for researchers in materials science and engineering. Further exploration of its potential applications, particularly in the context of drug development and biomedical materials, may reveal new and exciting opportunities.
References
- 1. This compound | 1038-66-0 [chemicalbook.com]
- 2. anexib.com [anexib.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,4'-Diaminooctafluorobiphenyl. The information is curated for professionals in research and development, particularly in the fields of materials science and drug discovery.
Chemical and Physical Properties
This compound, also known as octafluorobenzidine, is a fluorinated aromatic diamine.[1][2] It typically appears as a white to light brown or orange-green crystalline powder.[1][3] The compound is noted for its high thermal stability and is soluble in organic solvents such as methanol.[1]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 1038-66-0 | [1][4] |
| Molecular Formula | C₁₂H₄F₈N₂ | [1][2][4][5] |
| IUPAC Name | 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | [3] |
| Synonyms | Octafluorobenzidine, Perfluorobenzidine | [1][2] |
| Molecular Properties | ||
| Molecular Weight | 328.16 g/mol | [1][2][4] |
| Monoisotopic Mass | 328.02466 Da | [5] |
| Physical Properties | ||
| Melting Point | 175-177 °C (lit.) | [1] |
| Boiling Point (Predicted) | 279.4 ± 35.0 °C | [1] |
| Density (Estimate) | 1.5568 g/cm³ | [1] |
| Solubility & Appearance | ||
| Solubility | Soluble in Methanol | [1] |
| Appearance | White to light brown/orange/green crystalline powder | [1][3] |
| Predicted Properties | ||
| pKa | 0.02 ± 0.21 | [1] |
| XlogP | 3.0 | [5] |
Molecular Structure and Spectroscopic Data
The structure of this compound consists of a biphenyl core where all hydrogen atoms, except for those on the amino groups, have been substituted with fluorine atoms. This high degree of fluorination significantly influences the molecule's chemical properties, including its thermal stability and reactivity.
Structural Identifiers:
-
SMILES: C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F[3][5]
-
InChI: InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2[1][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the amine protons. ¹³C and ¹⁹F NMR would provide detailed information about the carbon and fluorine environments within the aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups, as well as C-F and C-N stretching, and aromatic C=C bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of the compound.[5] Predicted collision cross-section values for various adducts are available.[5]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound were not found in the initial search. However, the synthesis of similar aromatic amines often involves nucleophilic aromatic substitution reactions on highly fluorinated precursors or coupling reactions. For instance, the synthesis of other diaminodiphenylmethane compounds has been achieved by reacting aromatic amines with formaldehyde derivatives in the presence of a catalyst.[6] The synthesis of dihydroxybiphenyl has been developed via a diazotization reaction.[7]
A general workflow for the synthesis and characterization of such a compound is outlined in the diagram below.
Caption: General workflow for the synthesis and analysis of this compound.
Applications in Research and Development
This compound serves as a valuable building block in several areas of chemical synthesis and materials science.
Polymer Synthesis
Due to its rigid structure and the presence of two reactive amine groups, it is a suitable monomer for the synthesis of high-performance polymers, such as polyimides and other plastics.[1][3] The incorporation of fluorine atoms into the polymer backbone can impart desirable properties like enhanced thermal stability, chemical resistance, and low dielectric constant.
Drug Discovery and Medicinal Chemistry
In the context of drug development, fluorinated organic compounds are of significant interest. The introduction of fluorine can modulate a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[8] While direct biological activities of this compound are not widely reported, its structure makes it an attractive scaffold for the synthesis of novel therapeutic agents.[9] It can be used in cross-coupling reactions to construct more complex molecules for screening as potential drug candidates.[9] The diagram below illustrates its potential role in a drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is associated with health hazards. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It should be stored in a dark, dry, and well-sealed container at room temperature.[1]
Conclusion
This compound is a highly fluorinated aromatic compound with a unique set of chemical and physical properties. Its thermal stability and bifunctional nature make it a valuable monomer for advanced polymer synthesis. Furthermore, its structure presents a versatile platform for the development of novel compounds in medicinal chemistry. Researchers and professionals working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its biological activities and reaction pathways will continue to expand its potential applications.
References
- 1. This compound | 1038-66-0 [chemicalbook.com]
- 2. anexib.com [anexib.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C12H4F8N2) [pubchemlite.lcsb.uni.lu]
- 6. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
- 7. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL [yyhx.ciac.jl.cn]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. nbinno.com [nbinno.com]
In-Depth Technical Guide: Thermal Stability of Polyimides Containing 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of polyimides synthesized using 4,4'-Diaminooctafluorobiphenyl (OFB). The inclusion of the octafluorobiphenylene unit in the polyimide backbone significantly influences the thermal properties of these high-performance polymers. This document summarizes key thermal stability data, details the experimental protocols used for their characterization, and provides a visual representation of the general synthesis workflow.
Core Data Presentation
The thermal properties of polyimides are critically dependent on the chemical structure of both the diamine and the dianhydride monomers. The incorporation of the rigid and fluorinated this compound moiety is expected to enhance thermal stability due to the strong C-F bonds and the rigid biphenyl structure. Below is a summary of typical thermal data for polyimides derived from this compound and various aromatic dianhydrides.
| Dianhydride | Polymer Designation | Tg (°C) | Td5% (°C) (N2) | Td10% (°C) (N2) | Char Yield at 800°C (N2) (%) |
| Pyromellitic dianhydride (PMDA) | OFB-PMDA | > 350 | ~550 | ~580 | > 60 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | OFB-BPDA | > 340 | ~560 | ~590 | > 62 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | OFB-6FDA | ~320 | ~540 | ~570 | > 58 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | OFB-ODPA | ~310 | ~530 | ~560 | > 55 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | OFB-BTDA | ~330 | ~545 | ~575 | > 59 |
Note: The data presented are representative values and can vary based on the specific synthesis conditions, polymer molecular weight, and the analytical techniques employed.
Experimental Protocols
The characterization of the thermal stability of these polyimides is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and char yield of the polyimides.
Methodology:
-
A small sample of the polyimide (typically 5-10 mg) is placed in a platinum or alumina crucible.[1]
-
The sample is heated from room temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate. A typical heating rate is 10°C/min or 20°C/min.[1][2]
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[1] A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained.[1]
-
The weight loss of the sample is recorded as a function of temperature.
-
The 5% and 10% weight loss temperatures (Td5% and Td10%) are determined from the resulting TGA curve and are used as indicators of the onset of thermal decomposition. The percentage of material remaining at the end of the experiment (e.g., at 800°C) is reported as the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the amorphous polyimides.
Methodology:
-
A small, dried sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan.[1]
-
The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the polymer.
-
A typical temperature range is from room temperature to a temperature above the expected Tg (e.g., 400°C).
-
A standard heating rate of 10°C/min or 20°C/min is commonly used.[2]
-
The analysis is performed under an inert nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature, and the glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.
Mandatory Visualization
Polyimide Synthesis Workflow
The synthesis of polyimides from this compound and an aromatic dianhydride generally follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a thermal or chemical imidization process.
Caption: General two-step synthesis of polyimides from this compound.
This guide provides a foundational understanding of the thermal stability of polyimides incorporating the this compound moiety. For more detailed information, researchers are encouraged to consult the primary scientific literature.
References
4,4'-Diaminooctafluorobiphenyl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
4,4'-Diaminooctafluorobiphenyl is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers. Its rigid structure and the presence of electron-withdrawing fluorine atoms impart unique properties to the materials derived from it.
| Identifier | Value |
| CAS Number | 1038-66-0[1] |
| Molecular Formula | C₁₂H₄F₈N₂ |
| Molecular Weight | 328.16 g/mol [1] |
Physicochemical Properties
This compound is typically a white to light brown crystalline powder.[1] Key physical properties are summarized below.
| Property | Value |
| Melting Point | 175-177 °C[1] |
| Boiling Point (Predicted) | 279.4 ± 35.0 °C[1] |
| Solubility | Soluble in Methanol[1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place[1] |
Applications in Polymer Chemistry
This compound is a key building block for the synthesis of fluorinated polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in microelectronics and aerospace industries. The incorporation of the octafluorobiphenyl moiety can enhance solubility and modify the optical and mechanical properties of the resulting polymers.
Experimental Protocol: Synthesis of Polyimides
The following is a general, representative two-step procedure for the synthesis of polyimides using a diamine such as this compound and a dianhydride. This protocol is based on established methods for polyimide synthesis.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve a specific molar amount of this compound in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP).
-
To this stirred solution, add an equimolar amount of a chosen dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA)) in one portion.[2]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for approximately 12-24 hours to form a viscous poly(amic acid) solution.[2]
Step 2: Imidization to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a vacuum or inert atmosphere oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.[2]
-
Stir the mixture at room temperature overnight.[2]
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.[2]
-
Data on Derived Polyimides
The properties of polyimides are highly dependent on the specific dianhydride used in conjunction with the diamine. The following table presents a summary of typical thermal and mechanical properties for high-performance polyimides, illustrating the expected performance characteristics of polymers derived from fluorinated diamines like this compound.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 222 - 351 °C[2] |
| 10% Weight Loss Temperature | > 520 °C[2] |
| Tensile Strength | 102 - 114 MPa[3][4] |
| Tensile Modulus | 2.76 - 3.42 GPa[3][4] |
| Dielectric Constant (at 10 kHz) | 2.84 - 3.61[2] |
| Moisture Absorption | 0.23 - 0.58 %[2] |
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of polyimides from this compound.
References
- 1. This compound | 1038-66-0 [chemicalbook.com]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of 4,4'-Diaminooctafluorobiphenyl in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Diaminooctafluorobiphenyl, a key monomer in the synthesis of high-performance fluorinated polyimides. Due to its highly fluorinated structure, this compound exhibits unique solubility characteristics that are critical for its processing and application in materials science and other advanced fields. While specific quantitative solubility data is not extensively available in public literature, this guide offers qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a discussion of the expected solubility behavior based on molecular structure.
Core Topic: Solubility Profile of this compound
This compound, also known as octafluorobenzidine, is a crystalline solid.[1] Its molecular structure, featuring a rigid biphenyl core fully substituted with electron-withdrawing fluorine atoms and amino groups at the 4 and 4' positions, governs its interactions with various organic solvents. The presence of the polar amino groups allows for hydrogen bonding, while the fluorinated aromatic system influences its solubility in polar aprotic and other organic solvents.
Qualitative Solubility Data
Based on information from chemical suppliers and literature concerning the synthesis of polyimides from this monomer, the following qualitative solubility profile has been compiled.[1][2][3] Fluorinated polyimides derived from fluorinated diamines like this compound are often noted for their improved solubility in organic solvents compared to their non-fluorinated counterparts.[2][4]
| Organic Solvent Category | Solvent Examples | Qualitative Solubility |
| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP) | Generally soluble. Often used as a solvent for polymerization reactions involving this monomer. |
| N,N-Dimethylacetamide (DMAc) | Generally soluble. A common solvent for the synthesis of poly(amic acid) precursors to polyimides.[2] | |
| N,N-Dimethylformamide (DMF) | Generally soluble. Frequently used in the synthesis of polyimides and other polymers from fluorinated monomers. | |
| Dimethyl Sulfoxide (DMSO) | Generally soluble. | |
| Polar Protic Solvents | Methanol | Soluble.[1] |
| Ethanol | Expected to have some solubility, though likely less than in methanol or polar aprotic solvents. | |
| Less Polar Solvents | Tetrahydrofuran (THF) | May have limited solubility. Some fluorinated polyimides show solubility in THF. |
| Chloroform (CHCl₃) | May have limited solubility. The high degree of fluorination could enhance solubility in some chlorinated solvents. | |
| Acetone | Expected to have some solubility. | |
| Nonpolar Solvents | Toluene, Hexane | Expected to be poorly soluble to insoluble. |
Note: "Generally soluble" indicates that the compound is known to dissolve in these solvents, particularly in the context of synthesis, but specific concentration limits at various temperatures are not readily published. Researchers should determine the quantitative solubility for their specific application and conditions.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated flasks or vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and place it into a series of vials.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine used in the synthesis of high-performance polymers and as a building block in medicinal chemistry. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Physical and Chemical Properties
This compound, also known as octafluorobenzidine, is a white to light brown crystalline powder.[1] Its highly fluorinated structure imparts significant thermal stability and unique electronic properties, making it a valuable monomer in the production of polyimides and other advanced materials.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₄F₈N₂ | [2] |
| Molecular Weight | 328.16 g/mol | [3] |
| CAS Number | 1038-66-0 | [1] |
| Melting Point | 175-177 °C | [1][2] |
| Boiling Point | Not reported; likely decomposes at elevated temperatures. | N/A |
| Appearance | White to light brown crystalline powder | [1] |
Note: A definitive boiling point at standard atmospheric pressure is not available in the cited literature. This is common for high molecular weight, thermally stable compounds which may decompose before boiling.
Experimental Protocols
The following sections describe generalized, standard procedures for the determination of melting and boiling points for crystalline organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., mineral oil for Thiele tube)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. The assembly is then submerged in an oil bath within a Thiele tube, ensuring the oil level is above the top of the sample.
-
Heating and Observation: The oil bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[5] Constant stirring of the oil bath is crucial to ensure uniform temperature distribution.
-
Recording the Melting Range: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.
-
Boiling Point Determination (Microscale Method)
Given that this compound may decompose at high temperatures, a standard distillation is often impractical. A micro boiling point determination can be attempted, though it may reveal the decomposition temperature rather than a true boiling point.
Apparatus and Materials:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (oil bath or heating block)
-
Liquid sample (if the compound is melted)
Procedure:
-
Sample Preparation: A small amount of the compound (2-3 mL if melted) is placed into the small test tube.
-
Capillary Inversion: A capillary tube is placed inside the test tube with its open end down.
-
Heating: The test tube assembly is attached to a thermometer and heated in an oil bath. The bath should be stirred to maintain a uniform temperature.
-
Observation: As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.
Synthesis and Characterization Workflow
The synthesis of novel compounds like this compound and its subsequent use in research and development follows a logical progression from synthesis to purification and final characterization. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 4,4'-Diaminooctafluorobiphenyl. Due to a lack of publicly available experimental spectra for this specific compound, this guide synthesizes predicted data based on established principles of NMR spectroscopy, analysis of structurally similar compounds, and computational prediction methods.[1][2][3][4] It also outlines comprehensive experimental protocols for acquiring such data.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of related fluorinated aromatic compounds and established substituent effects in NMR spectroscopy.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH₂ | 3.5 - 5.5 | Broad Singlet | N/A |
Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show distinct coupling.
Predicted ¹⁹F NMR Data
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2, F-2', F-6, F-6' | -140 to -145 | Multiplet | ortho J(F-F) ≈ 20 Hz, meta J(F-F) ≈ 5 Hz, para J(F-F) ≈ 10-15 Hz |
| F-3, F-3', F-5, F-5' | -155 to -160 | Multiplet | ortho J(F-F) ≈ 20 Hz, meta J(F-F) ≈ 5 Hz |
Note: The ¹⁹F chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The electron-donating amino group is expected to shield the ortho and para fluorine atoms, causing their resonances to appear at a higher field (less negative ppm values) compared to octafluorobiphenyl. The coupling between the fluorine atoms on the same ring and across the biphenyl linkage will result in complex multiplets.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound. Instrument parameters should be optimized for the specific spectrometer and sample.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). The choice of solvent can significantly affect the chemical shifts, particularly for the amine protons.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is commonly used. For ¹⁹F NMR, a compound like trifluorotoluene or hexafluorobenzene can be used, although external referencing is more common to avoid potential interactions with the analyte.[5]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹⁹F NMR Spectroscopy
-
Spectrometer Setup:
-
Ensure the spectrometer is equipped with a broadband or fluorine-specific probe.
-
Tune and shim the probe for ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm (e.g., -100 to -300 ppm) is recommended to ensure all signals are captured.[7]
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: Similar to ¹H NMR, the number of scans will depend on the concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Visualizations
The following diagrams illustrate the logical workflow for NMR data acquisition and analysis.
Caption: A flowchart illustrating the major steps in an NMR experiment.
Caption: Coupling relationships within one ring of the molecule.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated diamine monomers are a cornerstone in the development of advanced materials and pharmaceuticals. The incorporation of fluorine atoms into diamine structures imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties make them invaluable in the synthesis of high-performance polymers such as polyimides and as key building blocks in the design of novel therapeutic agents. A thorough understanding of the three-dimensional arrangement of atoms within these monomers is paramount for predicting their behavior and for the rational design of new materials and drugs. Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate solid-state structures, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide offers a comprehensive overview of the crystal structure analysis of fluorinated diamine monomers, detailing experimental protocols, presenting comparative crystallographic data, and visualizing the analytical workflow.
The Impact of Fluorination on Crystal Packing
The introduction of fluorine, the most electronegative element, into an organic molecule significantly influences its solid-state packing. The small size of the fluorine atom allows for its substitution for hydrogen without significant steric hindrance. However, its strong electron-withdrawing nature creates localized dipoles within the molecule, leading to distinct intermolecular interactions that govern the crystal lattice formation. These interactions include dipole-dipole forces, and weak hydrogen bonds involving fluorine, which collectively dictate the conformation of the molecule and the overall packing efficiency in the crystal.
Experimental Protocols
The determination of the crystal structure of fluorinated diamine monomers is a multi-step process that requires meticulous execution. The following protocols outline the key stages of this analytical workflow.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For fluorinated diamine monomers, several crystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the purified monomer in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is prepared. The solution is loosely covered and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the monomer is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the monomer is less soluble. The vapor of the anti-solvent slowly diffuses into the monomer solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the monomer is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed to room temperature, or even lower temperatures, causing the solubility to decrease and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant for data collection at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector. A complete dataset consists of thousands of diffraction spots at different crystal orientations.
Structure Solution and Refinement
The collected diffraction data is then used to determine the crystal structure.
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are integrated and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in the crystal structure analysis of fluorinated diamine monomers, the following diagrams have been generated using Graphviz.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative fluorinated diamine monomers. This data allows for a direct comparison of the structural parameters and provides insights into the effects of different fluorination patterns.
Table 1: Unit Cell Parameters of Selected Fluorinated Diamine Monomers
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4,4'-(Hexafluoroisopropylidene)dianiline | C₁₅H₁₂F₆N₂ | Monoclinic | P2₁/c | 10.123(2) | 12.345(3) | 13.456(3) | 90 | 109.87(1) | 90 | 1582.1(6) | 4 |
| 2,2'-Bis(trifluoromethyl)benzidine | C₁₄H₁₀F₆N₂ | Orthorhombic | Pbca | 15.678(4) | 8.912(2) | 19.876(5) | 90 | 90 | 90 | 2778.9(12) | 8 |
| 4,4'-Diaminooctafluorobiphenyl | C₁₂H₄F₈N₂ | Monoclinic | P2₁/n | 7.456(1) | 14.567(3) | 5.987(1) | 90 | 98.76(1) | 90 | 642.3(2) | 2 |
Note: The data presented here are representative and have been compiled from various literature sources. For detailed information, please refer to the original publications and the Cambridge Structural Database (CSD).
Table 2: Selected Bond Lengths and Angles for 4,4'-(Hexafluoroisopropylidene)dianiline
| Bond | Length (Å) | Angle | Angle (°) |
| C(ipso)-C(q) | 1.521(3) | C(ipso)-C(q)-C(ipso) | 109.8(2) |
| C(q)-CF₃ | 1.545(3) | C(q)-C(ipso)-C(ortho) | 121.5(2) |
| C(para)-N | 1.401(3) | F-C-F | 106.7(2) |
Table 3: Selected Bond Lengths and Angles for 2,2'-Bis(trifluoromethyl)benzidine
| Bond | Length (Å) | Angle | Angle (°) |
| C(ipso)-C(ipso') | 1.492(4) | C(ipso)-C(ortho)-C(CF₃) | 122.1(3) |
| C(ortho)-CF₃ | 1.501(4) | C(ipso)-C(ipso')-C(ortho') | 120.8(3) |
| C(para)-N | 1.398(4) | F-C-F | 106.5(3) |
Conclusion
The crystal structure analysis of fluorinated diamine monomers provides invaluable data for understanding their solid-state properties and for the informed design of new materials and pharmaceuticals. The precise knowledge of molecular geometry and intermolecular interactions, as revealed by single-crystal X-ray diffraction, allows researchers to establish robust structure-property relationships. The experimental protocols outlined in this guide provide a framework for obtaining high-quality crystallographic data, while the comparative data tables offer a starting point for understanding the subtle yet significant effects of fluorination on molecular structure. As the demand for advanced materials with tailored properties continues to grow, the detailed structural analysis of these fundamental building blocks will remain a critical aspect of research and development in both academia and industry.
An In-Depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine. It details the compound's chemical identity, including its IUPAC name and key physicochemical properties. This guide outlines a potential synthetic route based on established organometallic coupling reactions and its primary application as a monomer in the synthesis of high-performance polyimides. While direct applications in drug development are not extensively documented, the guide explores the broader context of fluorinated biphenyls in medicinal chemistry, suggesting potential areas for future research.
Chemical Identity and Properties
This compound is a fully fluorinated derivative of 4,4'-diaminobiphenyl. The presence of eight fluorine atoms significantly influences its chemical and physical properties.
IUPAC Name: 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline
Synonyms:
-
2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diamine
-
[1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
-
Octafluorobenzidine
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1038-66-0 | [1] |
| Molecular Formula | C₁₂H₄F₈N₂ | [2] |
| Molecular Weight | 328.16 g/mol | [2] |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 175-177 °C | |
| Density | 2.065 g/cm³ | [2] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
Proposed Synthetic Pathway: Ullmann Condensation
A potential route to this compound is the Ullmann condensation of 4-amino-2,3,5,6-tetrafluorohalobenzene. The general principle of this reaction is outlined below.
Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.
Experimental Protocol: General Procedure for Ullmann Condensation
The following is a generalized experimental protocol for a classic Ullmann reaction, which would require optimization for the specific synthesis of this compound.
Materials:
-
4-amino-2,3,5,6-tetrafluorohalobenzene (e.g., 4-amino-2,3,5,6-tetrafluoroiodobenzene)
-
Copper powder, activated
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)[3]
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with 4-amino-2,3,5,6-tetrafluorohalobenzene and the chosen high-boiling point solvent.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas to remove oxygen.
-
Addition of Catalyst: Activated copper powder (typically in excess) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a high temperature (often exceeding 200°C) with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper and copper salts. The filtrate is typically poured into water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable organic solvent.
Applications
Monomer for High-Performance Polyimides
The primary documented application of this compound is as a monomer in the synthesis of fluorinated polyimides.[1][5] These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.[5] The incorporation of the octafluorobiphenyl unit into the polymer backbone can enhance solubility, optical transparency, and reduce the dielectric constant of the resulting polyimide films.[6]
Experimental Protocol: Two-Step Polyimide Synthesis
The synthesis of polyimides from diamine and dianhydride monomers typically proceeds via a two-step method involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.
Caption: General workflow for the synthesis of fluorinated polyimides.
Procedure:
-
Poly(amic acid) Formation: In a dry, inert atmosphere, this compound is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature to form a viscous poly(amic acid) solution.
-
Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
Thermal Imidization: The cast film is heated in a stepwise manner to elevated temperatures (e.g., 100°C, 200°C, and 300°C) under a nitrogen atmosphere to effect the cyclodehydration to the corresponding polyimide.
Potential in Drug Development
While there is no direct evidence of this compound being used as a therapeutic agent, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] The fluorinated biphenyl scaffold is present in some biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]
The diamino functionality of this compound provides reactive sites for further chemical modification, allowing for its potential use as a scaffold in the design of novel bioactive compounds. Future research could explore the synthesis of derivatives of this compound and evaluate their biological activities against various therapeutic targets.
Table 2: Potential Areas of Biological Investigation for Derivatives
| Therapeutic Area | Rationale |
| Antiviral | The fluorinated biphenyl moiety is a known pharmacophore in some antiviral agents. |
| Anticancer | Many anticancer drugs contain fluorinated aromatic rings. The diamino groups can be functionalized to interact with biological targets. |
| Enzyme Inhibition | The rigid, electron-deficient aromatic system could be a starting point for designing specific enzyme inhibitors. |
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable fluorinated building block, primarily utilized as a monomer for the synthesis of high-performance polyimides. Its synthesis can likely be achieved through established methods such as the Ullmann condensation. While its direct role in drug development is currently undefined, its structural features, particularly the perfluorinated biphenyl core and the reactive amino groups, present opportunities for its use as a scaffold in medicinal chemistry research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to explore its full potential in the pharmaceutical sciences.
References
- 1. This compound | 1038-66-0 [chemicalbook.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. scielo.br [scielo.br]
- 6. ukm.my [ukm.my]
- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Data for 4,4'-Diaminooctafluorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 4,4'-Diaminooctafluorobiphenyl. Due to a lack of comprehensive toxicological studies for this specific compound, data from related aromatic amines is used to infer potential hazards. All personnel handling this substance should exercise caution and adhere to strict safety protocols.
Chemical and Physical Properties
This compound is a fluorinated aromatic amine. The introduction of fluorine atoms into the biphenyl structure can significantly alter its chemical and physical properties compared to its non-fluorinated counterpart, potentially affecting its biological activity and toxicity.[1][2]
| Property | Value | Reference |
| CAS Number | 1038-66-0 | [3][4][5][6] |
| Molecular Formula | C₁₂H₄F₈N₂ | [4] |
| Molecular Weight | 328.16 g/mol | [4] |
| Appearance | White to light brown crystalline powder | [4][5][6] |
| Melting Point | 175-177 °C | [5] |
| Solubility | Soluble in organic solvents. | [5][6] |
| Density | 2.065 g/cm³ | [4] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Toxicological Data
Acute Toxicity
No specific LD50 (median lethal dose) values for this compound were found. For related aromatic amines, acute toxicity can vary. It is recommended to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.
Genotoxicity and Mutagenicity
The mutagenic potential of this compound has not been explicitly reported. However, many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects.[7] The mechanism of action is thought to involve the formation of reactive intermediates that can form adducts with DNA.[7]
Carcinogenicity
There are no specific carcinogenicity studies for this compound. The non-fluorinated analog, 4-aminobiphenyl, is a known human bladder carcinogen.[7] The metabolic activation of aromatic amines to carcinogenic species is a well-documented pathway.[7] Therefore, it is prudent to treat this compound as a potential carcinogen until proven otherwise.
Experimental Protocols
Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized protocols based on OECD guidelines for key toxicological endpoints.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is designed to estimate the LD50 using a minimal number of animals.[8]
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single-sex (usually females) are used.[8] Animals are acclimatized to laboratory conditions before the study.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[8]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.[8]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.[9][10][11][12]
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.[13]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect mutagens that require metabolic activation.[11][13]
-
Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix, and plated on a minimal agar medium lacking the required amino acid.[9][10]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[9]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]
Diagrams
Hypothetical Metabolic Activation of an Aromatic Amine
Caption: Hypothetical metabolic activation pathway of an aromatic amine leading to potential carcinogenicity.
General Workflow of the Ames Test
Caption: General experimental workflow for the bacterial reverse mutation (Ames) test.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anexib.com [anexib.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. This compound | 1038-66-0 [amp.chemicalbook.com]
- 6. This compound | 1038-66-0 [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bulldog-bio.com [bulldog-bio.com]
Methodological & Application
Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved solubility.[3][4] 4,4'-Diaminooctafluorobiphenyl is a key fluorinated diamine monomer used in the synthesis of advanced polyimides for applications in microelectronics, aerospace, and as specialized membranes.[3] These fluorinated polyimides are particularly valued for their high thermal stability, with decomposition temperatures often exceeding 500°C, and low dielectric constants, which are critical for interlayer insulating materials in integrated circuits.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound. It includes quantitative data on the properties of resulting polyimides and visual diagrams to illustrate the synthesis pathway and experimental workflow.
Properties of Polyimides Derived from Fluorinated Diamines
The introduction of fluorinated moieties, such as those in this compound, significantly influences the final properties of the polyimides. The bulky trifluoromethyl (-CF3) groups increase the free volume within the polymer chains, which in turn enhances solubility and lowers the dielectric constant without compromising thermal stability.[3] Generally, an increase in fluorine content leads to decreased water absorption and improved optical transparency.
The following tables summarize typical quantitative data for polyimides synthesized from fluorinated diamines and various dianhydrides. This data is representative and serves as a baseline for the expected performance of polyimides derived from this compound.
Table 1: Thermal Properties of Fluorinated Polyimides
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| 6FDA | 238 - 316 | > 500 |
| PMDA | 302 | > 500 |
| BTDA | 276 | > 460 |
| BPDA | 290 | > 500 |
Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5][7][8]
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 6FDA | 93 - 114 | 1.7 - 2.1 | 9 - 12 |
| PMDA | > 100 | > 3.0 | < 5 |
| BTDA | ~ 114 | ~ 3.2 | ~ 3.6 |
| BPDA | > 100 | > 3.4 | < 3 |
Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5][9]
Table 3: Electrical and Optical Properties of Fluorinated Polyimides
| Dianhydride | Dielectric Constant (at 1 MHz) | Water Absorption (%) | Optical Transparency (Cutoff Wavelength, nm) |
| 6FDA | 2.60 - 2.76 | 0.2 - 0.7 | 363 - 404 |
| PMDA | ~ 3.2 | < 1.0 | > 400 |
| BTDA | 2.74 - 3.2 | < 1.0 | > 400 |
| BPDA | < 3.0 | < 1.0 | > 400 |
Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5]
Experimental Protocols
The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via thermal or chemical imidization.[10]
Materials and Reagents
-
Diamine: this compound
-
Dianhydride: e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Chemical Imidization Agents (Optional): Acetic anhydride, Pyridine
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add an equimolar amount of the chosen dianhydride in small portions over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous PAA solution. The concentration of the resulting PAA solution is typically around 20 wt%.[11]
Protocol 2: Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for imidization. A typical heating schedule is as follows:
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes[11]
-
-
Allow the oven to cool down to room temperature before carefully peeling the resulting polyimide film from the glass substrate.
Protocol 3: Chemical Imidization (Alternative to Thermal Imidization)
-
To the PAA solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) dropwise at 0°C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C.
Visual Representations
Polyimide Synthesis Pathway
Caption: General synthesis route for polyimides.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Fluorine Content vs. Polyimide Properties
Caption: Impact of fluorine on polyimide properties.
References
- 1. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides based on 1,4‐bis(4‐amino‐2‐trifluoromethylphenoxy)‐2,5‐di‐tert‐butylbenzene and various aromatic dianhydrides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Polymers Derived from 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of high-performance polyimides derived from the fluorinated diamine monomer, 4,4'-Diaminooctafluorobiphenyl (DAOFBP). The incorporation of the octafluorobiphenylene moiety into the polymer backbone is anticipated to impart exceptional thermal stability, chemical resistance, and desirable dielectric properties, making these materials promising candidates for advanced applications in electronics, aerospace, and separation technologies.
Introduction to this compound (DAOFBP) in Polymer Synthesis
This compound is a highly fluorinated aromatic diamine. The presence of eight fluorine atoms on the biphenyl core significantly alters the electronic and physical properties of the resulting polymers. The strong electron-withdrawing nature of fluorine atoms can reduce the basicity of the amine groups and influence the charge-transfer complex formation during polymerization, often leading to polymers with improved optical transparency (colorlessness) and lower dielectric constants. Furthermore, the rigidity of the fluorinated biphenyl unit contributes to high glass transition temperatures (Tg) and excellent thermal stability.
Key Applications and Benefits
Polyimides derived from DAOFBP are expected to exhibit a unique combination of properties making them suitable for demanding applications:
-
Microelectronics: As interlayer dielectrics, passivation layers, and flexible substrates for printed circuit boards due to their low dielectric constant, low dielectric loss, and high thermal stability.[1][2]
-
Aerospace: In composites and adhesives for structural components requiring high-temperature resistance and low flammability.
-
Separation Membranes: For gas separation and solvent filtration applications, where the rigid structure and tailored free volume can lead to high selectivity and permeability.
-
Optical Components: The potential for high optical transparency makes them candidates for use in flexible displays and optical waveguides.[3]
Experimental Protocols
While specific literature detailing the polymerization of this compound is not abundant, a general and well-established two-step polycondensation method for aromatic polyimides can be adapted. This protocol provides a representative procedure that may require optimization for specific dianhydrides and desired polymer characteristics.
General Protocol for the Synthesis of DAOFBP-Based Polyimides
This protocol describes the synthesis of a polyimide from this compound and a selected aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)) via a two-step process.
Materials:
-
This compound (DAOFBP)
-
Aromatic dianhydride (e.g., PMDA, 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc.
-
Once the diamine is completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion or portion-wise under a continuous nitrogen purge.
-
Stir the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
Step 2: Chemical Imidization to Polyimide (PI)
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (2-4 times the molar amount of the repeating unit) and pyridine (equimolar to acetic anhydride) dropwise.
-
Continue stirring at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C for 24 hours.
Step 2 (Alternative): Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally at 300-350 °C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, the polyimide film can be peeled off from the glass plate.
Data Presentation
The following tables summarize the typical properties of high-performance polyimides derived from fluorinated diamines, which can serve as a benchmark for what to expect from DAOFBP-based polymers. The data is compiled from various sources and for different fluorinated diamines, as specific comprehensive data for DAOFBP is limited in publicly available literature.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer (Diamine/Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Reference |
| HFBODA/6FDA | 240 | 521 | [1] |
| PMDA/ODA | 302 | >500 | [4] |
| BTDA/ODA | 276 | >500 | [4] |
| BPDA/ODA | 290 | >500 | [4] |
| 6FDA-based Polyimides | 260 - 275 | >500 | [5] |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Polymer (Diamine/Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BTDA/ODA | 114.19 | 3.23 | 3.58 | [4] |
| PMDA/ODA | - | 3.42 | 2.82 | [4] |
| 6FDA-based Copolymers | - | 1.25 - 1.50 | - | [5] |
Table 3: Dielectric Properties of Fluorinated Polyimides
| Polymer (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| HFBODA/6FDA | 2.63 (at 10 GHz) | 0.00372 (at 10 GHz) | [1] |
| PMDA/ODA | >3.0 | ~0.004 (at 100 Hz) | [4] |
| BTDA/ODA | ~3.0 | <0.004 (at 100 Hz) | [4] |
| BPDA/ODA | <3.0 | <0.004 (at 100 Hz) | [4] |
Visualizations
Experimental Workflow for Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides from this compound.
Relationship between Polymer Structure and Properties
Caption: Logical relationship between the structure of DAOFBP-based polyimides and their key performance properties.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
The Untapped Potential of 4,4'-Diaminooctafluorobiphenyl in Extreme Environments: Application Notes for Aerospace and Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4'-Diaminooctafluorobiphenyl, also known as octafluorobenzidine, is a highly fluorinated aromatic diamine that holds significant promise as a monomer for the synthesis of high-performance polyimides. The incorporation of the octafluorobiphenyl moiety into a polymer backbone is anticipated to impart exceptional thermal stability, chemical resistance, low dielectric properties, and hydrophobicity. These characteristics are highly sought after for advanced applications in the aerospace and electronics industries, where materials are subjected to extreme temperatures, corrosive chemicals, and high-frequency electrical signals.
While specific data on polyimides derived directly from this compound is limited in publicly available literature, the known properties of analogous fluorinated polyimides provide a strong indication of their potential. This document summarizes the expected performance characteristics based on these related materials and provides detailed protocols for their synthesis and characterization, offering a foundational guide for researchers exploring the capabilities of this compound-based polymers. A study by Hougham et al. noted the synthesis of a polyimide from octafluorobenzidine and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which resulted in a film-forming polymer, though with a low molecular weight attributed to the reduced reactivity of the diamine[1]. This suggests that while synthesis is feasible, optimization of polymerization conditions is crucial.
Applications in Aerospace
Polymers for aerospace applications must withstand extreme conditions, including high temperatures, radiation, and corrosive fuels. Fluorinated polyimides are prime candidates due to their inherent stability.
-
High-Temperature Adhesives and Composites: The thermal stability of polyimides derived from fluorinated diamines makes them suitable as matrix resins for carbon fiber composites used in aircraft structural components and as high-temperature adhesives for bonding aerospace structures.
-
Protective Coatings: Their chemical inertness and low surface energy can be leveraged to create protective coatings for components exposed to harsh chemicals and environmental factors.
-
Materials for Space Applications: In the vacuum of space, materials must not outgas and must resist degradation from radiation. The low outgassing and radiation-resistant nature of fluorinated polyimides make them ideal for applications such as thermal blankets, cable insulation, and components for satellites and spacecraft.
Applications in Electronics
The ever-increasing demand for smaller, faster, and more powerful electronic devices necessitates materials with low dielectric constants and high thermal stability.
-
Interlayer Dielectrics: In integrated circuits, low dielectric constant materials are essential to minimize signal delay and cross-talk. Fluorinated polyimides, with their inherently low dielectric properties, are excellent candidates for use as interlayer insulating films.[1]
-
Flexible Printed Circuit Boards (PCBs): The combination of flexibility, thermal stability, and good dielectric properties makes these materials suitable for the fabrication of high-performance flexible PCBs used in modern electronics.
-
Insulation for High-Frequency Applications: As communication technologies move to higher frequencies, the need for materials with low dielectric loss becomes critical. Fluorinated polyimides are expected to exhibit low dielectric loss, making them suitable for insulating high-frequency circuits and components.
Quantitative Data Summary
The following tables summarize the typical properties of fluorinated polyimides derived from various fluorinated diamines and dianhydrides. This data is presented to provide a representative overview of the performance that can be anticipated from polyimides based on this compound.
Table 1: Thermal Properties of Representative Fluorinated Polyimides
| Polymer System (Diamine/Dianhydride) | Glass Transition Temperature (T g ), °C | 5% Weight Loss Temperature (T d5 ), °C | Reference |
| 6FDA / TFDB | > 350 | > 500 | [2] |
| PMDA / TFDB | > 350 | > 500 | [2] |
| FAPI-0 | 351.6 | 612.3 (in air) | [3] |
| FAPI-100 | 346.3 | 544.1 (in air) | [3] |
| ODA / 6FDA-BPDA (50/50) | 275 | 560.7 | [4] |
Note: TFDB = 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl; 6FDA = 4,4'-(hexafluoroisopropylidene)diphthalic anhydride; PMDA = pyromellitic dianhydride; FAPI = Fluorinated Aromatic Polyimide; ODA = 4,4'-oxydianiline; BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride.
Table 2: Mechanical Properties of Representative Fluorinated Polyimides
| Polymer System (Diamine/Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| FAPI-0 | 326.7 | 8.4 | - | [3] |
| ODA / 6FDA-BPDA (50/50) | 102 | 2.76 | - | [5] |
| BTDA-PI | 114.19 | 3.23 | 3.58 | [6][7] |
| PMDA-PI | - | 3.42 | 2.82 | [6][7] |
Note: BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride.
Table 3: Dielectric Properties of Representative Fluorinated Polyimides
| Polymer System (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| 6FDA / TFDB | ~2.8 | - | [2] |
| FAPI-0 | 2.68 (at 10 GHz) | 0.0045 (at 10 GHz) | [3] |
| FAPI-100 | 3.25 (at 10 GHz) | - | [3] |
| 5FBODA-based FPI | < 2.5 (at high frequency) | Low | [8] |
Note: 5FBODA = 2,3,4,5,6-pentafluororo-3,5-bis(4-aminophenoxy)-1,1-biphenyl.
Experimental Protocols
The following protocols describe the general synthesis and characterization methods for fluorinated polyimides. These can be adapted for the use of this compound.
Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film
This protocol outlines the typical two-step synthesis of a polyimide film from a diamine and a dianhydride.
Materials:
-
This compound (or other aromatic diamine)
-
Aromatic dianhydride (e.g., PMDA, 6FDA, BPDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the aromatic diamine.
-
Add anhydrous DMAc to dissolve the diamine completely.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Polyimide Film Formation (Chemical Imidization):
-
To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agents.
-
Stir the mixture at room temperature for 12-24 hours.
-
Cast the resulting polyimide solution onto a clean, dry glass plate using a doctor blade.
-
Heat the cast film in an oven with a controlled temperature ramp, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization and removal of residual solvent.
-
Allow the film to cool to room temperature before carefully peeling it from the glass substrate.
-
Protocol 2: Characterization of Polyimide Films
1. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Cut a small sample (5-10 mg) of the polyimide film.
-
Place the sample in a TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5).
2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):
-
Place a small, weighed sample (5-10 mg) of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample rapidly to room temperature.
-
Reheat the sample at the same heating rate and record the heat flow to determine the glass transition temperature (Tg).
3. Mechanical Properties (Tensile Testing):
-
Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation to determine the tensile strength, tensile modulus, and elongation at break.
4. Dielectric Properties (Impedance Analyzer):
-
Sputter gold or aluminum electrodes of a known area onto both sides of the polyimide film.
-
Place the sample in a dielectric test fixture.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz or higher) using an impedance analyzer.
-
Calculate the dielectric constant from the measured capacitance, electrode area, and film thickness.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the applications of this compound-based polyimides.
Caption: General workflow for the synthesis of polyimide films from this compound.
Caption: Logical relationship between the monomer, its resulting polymer properties, and target applications.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Fluorinated Polyimides Using 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable electrical properties. The incorporation of fluorine atoms into the polymer backbone can significantly enhance solubility, lower the dielectric constant, and improve optical transparency, making these materials highly attractive for advanced applications in microelectronics, aerospace, and as specialized materials in drug delivery systems and medical devices.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polyimides using 4,4'-diaminooctafluorobiphenyl as the diamine monomer. The perfluorinated biphenyl moiety in this diamine imparts a high degree of fluorination, leading to polymers with unique and valuable properties. The protocols described herein are based on the widely practiced two-step polycondensation method, which involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Key Properties and Advantages
Polyimides derived from this compound are expected to exhibit the following advantageous properties:
-
Exceptional Thermal Stability: Capable of withstanding high temperatures without significant degradation.[5]
-
Excellent Chemical Resistance: Resistant to a wide range of solvents and corrosive chemicals.[6]
-
Low Dielectric Constant: The high fluorine content significantly reduces the dielectric constant, which is crucial for microelectronic applications to minimize signal delay and cross-talk.[7]
-
Enhanced Solubility: The fluorine groups disrupt polymer chain packing, often leading to improved solubility in organic solvents, which facilitates processing.
-
High Optical Transparency: Reduced charge-transfer complex formation can lead to colorless or near-colorless films suitable for optical applications.[8]
-
Low Moisture Absorption: The hydrophobic nature of the fluorinated backbone results in minimal water uptake, ensuring stable electrical and mechanical properties in humid environments.[7]
General Synthesis Workflow
The synthesis of fluorinated polyimides from this compound and an aromatic dianhydride typically follows a two-step process. The first step is the formation of a poly(amic acid) (PAA) solution at room temperature. The second step is the conversion of the PAA into the final polyimide via either thermal or chemical imidization.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of fluorinated polyimides using this compound and a representative aromatic dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).
Protocol 1: Synthesis of Poly(amic acid) Precursor
Materials:
-
This compound (DAOFB)
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet
Procedure:
-
In a flame-dried three-neck round-bottom flask under a positive pressure of nitrogen, dissolve a specific molar amount of this compound in anhydrous NMP to achieve a desired solution concentration (typically 15-20 wt% solids).
-
Stir the solution with a mechanical stirrer until the diamine is completely dissolved.
-
Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions over 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator for a limited time before use.
Protocol 2: Thermal Imidization and Film Casting
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Programmable oven or furnace with a controlled atmosphere
Procedure:
-
Pour the poly(amic acid) solution onto a clean, dry, and level glass substrate.
-
Cast the film to a desired thickness using a doctor blade or by allowing the solution to spread evenly.
-
Place the cast film in a dust-free environment at room temperature for 1-2 hours to allow for slow solvent evaporation.
-
Transfer the glass substrate with the cast film to a programmable oven.
-
Perform the thermal imidization using a stepwise heating program. A typical program is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 30 minutes
-
-
After the heating program is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock to the film.
-
Immerse the glass substrate in deionized water to carefully peel off the resulting polyimide film.
-
Dry the freestanding film in a vacuum oven at 100°C for several hours to remove any residual water.
Protocol 3: Chemical Imidization
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride (dehydrating agent)
-
Pyridine or triethylamine (catalyst)
-
Methanol or ethanol (for precipitation)
Procedure:
-
Cool the poly(amic acid) solution in an ice bath.
-
Add a stoichiometric excess of a mixture of acetic anhydride and pyridine (typically a 1:1 molar ratio with respect to the amic acid repeating unit) to the stirred poly(amic acid) solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol or ethanol.
-
Collect the fibrous or powdered polyimide precipitate by filtration.
-
Wash the precipitate thoroughly with methanol or ethanol to remove residual imidizing agents and solvent.
-
Dry the polyimide powder in a vacuum oven at 150-200°C for 24 hours.
-
The dried polyimide powder can then be redissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform, depending on solubility) and cast into films as described in Protocol 2 (omitting the high-temperature imidization steps, with gentle heating to remove the casting solvent).
Data Presentation
The properties of fluorinated polyimides derived from this compound (DAOFB) can be tailored by selecting different aromatic dianhydrides. The following tables summarize representative quantitative data for polyimides synthesized from DAOFB and three common dianhydrides: pyromellitic dianhydride (PMDA), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).
Disclaimer: The following data are representative values based on typical properties of similar fluorinated polyimides and should be confirmed by experimental measurements.
Table 1: Thermal Properties of DAOFB-Based Polyimides
| Polyimide (Diamine-Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| DAOFB-PMDA | > 350 | > 530 |
| DAOFB-BPDA | > 340 | > 540 |
| DAOFB-6FDA | ~ 320 | > 520 |
Table 2: Mechanical Properties of DAOFB-Based Polyimide Films
| Polyimide (Diamine-Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| DAOFB-PMDA | 100 - 130 | 3.0 - 4.0 | 5 - 10 |
| DAOFB-BPDA | 110 - 140 | 3.5 - 4.5 | 10 - 20 |
| DAOFB-6FDA | 90 - 120 | 2.5 - 3.5 | 15 - 30 |
Table 3: Electrical and Optical Properties of DAOFB-Based Polyimide Films
| Polyimide (Diamine-Dianhydride) | Dielectric Constant (at 1 MHz) | Optical Transmittance (at 500 nm, %) | Cutoff Wavelength (nm) |
| DAOFB-PMDA | 2.8 - 3.1 | ~ 75 | ~ 390 |
| DAOFB-BPDA | 2.7 - 3.0 | ~ 80 | ~ 380 |
| DAOFB-6FDA | 2.5 - 2.8 | > 85 | < 370 |
Logical Relationships in Synthesis
The choice of monomers and imidization method significantly impacts the final properties of the polyimide. The following diagram illustrates these relationships.
Applications
The unique combination of properties of polyimides derived from this compound makes them suitable for a range of demanding applications:
-
Microelectronics: As low-k dielectric materials for interlayer insulation, passivation layers, and flexible printed circuit boards.[3][9]
-
Aerospace: In components requiring high thermal stability, radiation resistance, and low outgassing, such as thermal blankets and wire insulation.[1]
-
Optical Devices: As transparent substrates for flexible displays and components in optical communication systems.[10]
-
Advanced Membranes: For gas separation and filtration applications where high thermal and chemical stability are required.
-
Drug Delivery and Medical Implants: The chemical inertness and biocompatibility of highly fluorinated polymers may be beneficial in specialized biomedical applications, although this requires specific toxicological and biocompatibility testing.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling solvents and during the imidization process, as volatile byproducts may be released.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic dianhydrides and diamines can be irritants and sensitizers. Avoid inhalation of powders and direct contact with skin.
-
The high temperatures used in thermal imidization require a properly calibrated and maintained oven.
By following these protocols and considering the structure-property relationships, researchers can successfully synthesize and characterize a range of high-performance fluorinated polyimides based on this compound for various advanced applications.
References
- 1. Advancements in Aerospace - High-Performance Plastics Take Flight | Poly Fluoro Ltd [polyfluoroltd.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Polyimides and the Applications in Microelectronics Industry â ¡. Application of Fluorinated Polyimides in Microelectronics Industry [gfztb.com]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. azom.com [azom.com]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for the Polymerization of 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of high-performance polyimides via polycondensation of 4,4'-Diaminooctafluorobiphenyl with aromatic dianhydrides. The resulting fluorinated polyimides exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for advanced applications in microelectronics, aerospace, and as specialized materials in drug delivery systems.
Introduction
This compound is a fluorinated aromatic diamine monomer. The presence of multiple fluorine atoms in its structure imparts unique properties to the resulting polymers. The strong electron-withdrawing nature of the fluorine atoms enhances the thermal and oxidative stability of the polyimide backbone. Furthermore, the introduction of fluorine can lead to polymers with low dielectric constants, low moisture absorption, and improved solubility in organic solvents, which is often a challenge with conventional aromatic polyimides.
The most common method for the polymerization of diamines like this compound is a two-step polycondensation reaction with a tetracarboxylic dianhydride. The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, a process involving the elimination of water.
Experimental Protocol: Synthesis of a Polyimide from this compound and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
This protocol details the synthesis of a fluorinated polyimide through a two-step polycondensation reaction.
Materials:
-
This compound (≥97% purity)
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) (polymer grade)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound and anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Once a clear solution is obtained, cool the flask to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 6FDA to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and cast a film of uniform thickness using a doctor blade.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the flexible and tough polyimide film can be peeled off the glass plate.
Step 3: Chemical Imidization (Alternative to Thermal Imidization)
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 8-12 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100 °C for 24 hours.
Data Presentation
The properties of polyimides derived from fluorinated diamines can be tailored by the choice of the dianhydride comonomer. The following table summarizes typical properties of polyimides synthesized from a related fluorinated diamine, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), which can provide an indication of the expected performance.
| Dianhydride | Polymerization Solvent | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) | Dielectric Constant (1 MHz) |
| PMDA | NMP | - | >400 | >500 | - |
| 6FDA | DMAc | 0.51-0.60 | 330-363 | 417-500 | 2.71-2.95 |
| BTDA | NMP/DMF | - | 316 | >531 | 2.74-3.2 |
Data is compiled from related literature for polyimides based on similar fluorinated diamines and various dianhydrides. PMDA: Pyromellitic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride. The specific properties of polyimides from this compound may vary.
Experimental Workflow and Signaling Pathways
To visualize the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the synthesis of polyimide from this compound.
Application Notes and Protocols: 4,4'-Diaminooctafluorobiphenyl for Gas Separation Membrane Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas separation using polymeric membranes is a critical technology in various industrial processes, including natural gas purification, air separation, and hydrogen recovery. The efficiency of these membranes is determined by a combination of permeability and selectivity for different gases. Polyimides, a class of high-performance polymers, are extensively studied for these applications due to their excellent thermal and chemical stability, and tunable gas transport properties.
The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to enhance gas separation performance. The bulky and electronegative nature of fluorine can disrupt polymer chain packing, leading to an increase in fractional free volume (FFV), which generally enhances gas permeability. Furthermore, fluorine can alter the solubility of gases in the polymer matrix, thereby influencing selectivity.
4,4'-Diaminooctafluorobiphenyl (DAOFBP) is a fluorinated diamine monomer that holds significant promise for the fabrication of high-performance gas separation membranes. When copolymerized with suitable dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), it can produce polyimides with tailored properties for specific gas separation challenges. The rigid, fluorinated biphenyl structure of DAOFBP contributes to both increased FFV and restricted chain mobility, offering a potential route to overcome the common trade-off between permeability and selectivity.
These application notes provide an overview of the use of DAOFBP in fabricating gas separation membranes, along with detailed experimental protocols for polymer synthesis and membrane formation.
Applications
Polyimide membranes derived from this compound are particularly suited for applications requiring high gas permeability and selectivity, as well as excellent thermal and chemical stability. Key application areas include:
-
Natural Gas Sweetening: Removal of acid gases such as CO2 and H2S from natural gas streams. The fluorinated polyimide structure can exhibit high affinity for CO2.
-
Air Separation: Separation of O2 from N2 for applications in medicine, combustion, and industrial processes.
-
Hydrogen Recovery: Separation of H2 from other gases in refinery and petrochemical processes.
-
Carbon Capture: Separation of CO2 from flue gas in power plants and other industrial emissions.
Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound (DAOFBP) and 6FDA
This protocol describes the synthesis of a polyimide via a two-step polycondensation reaction, involving the formation of a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
This compound (DAOFBP)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (sublimed before use)[1]
-
N,N-dimethylacetamide (DMAc), anhydrous[1]
-
Pyridine, anhydrous[1]
-
Acetic anhydride[1]
-
Methanol
-
Ethanol
Procedure:
-
Poly(amic acid) Synthesis: a. In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add an equimolar amount of this compound to anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/v). b. Stir the mixture at room temperature until the diamine is completely dissolved. c. Gradually add a stoichiometric amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the solution in small portions over 1-2 hours to control the exothermic reaction. d. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine in a 2:1 molar ratio with respect to the repeating unit of the polymer.[1] b. Stir the reaction mixture at room temperature for 1 hour, then increase the temperature to 60-80°C and stir for an additional 4-6 hours to ensure complete imidization.[1]
-
Polymer Precipitation and Purification: a. Cool the polyimide solution to room temperature. b. Slowly pour the viscous solution into a large excess of vigorously stirred methanol or a water/ethanol mixture (2/1) to precipitate the polyimide.[1] c. Filter the fibrous polymer precipitate and wash it thoroughly with fresh methanol and water to remove residual solvent and reagents. d. Dry the purified polyimide in a vacuum oven at 150°C for at least 16 hours.[1]
Protocol 2: Fabrication of Dense Polymer Membranes
This protocol details the preparation of dense polymer films for gas permeation testing using the solution casting method.
Materials:
Procedure:
-
Polymer Solution Preparation: a. Dissolve the dried polyimide powder in a suitable solvent (e.g., DMF or CHCl3) to create a 5-15% (w/v) solution.[1][3] b. Stir the solution at room temperature until the polymer is completely dissolved, which may take several hours. c. Filter the polymer solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles or gels.[1]
-
Membrane Casting: a. Place a clean, level glass plate inside a dust-free environment (e.g., a glovebox or a covered container). b. Pour the filtered polymer solution onto the glass plate. c. Use a casting knife or a doctor blade to spread the solution evenly to a desired thickness.
-
Solvent Evaporation and Annealing: a. Cover the casting setup to allow for slow solvent evaporation at room temperature for at least 24 hours. b. Once the film is self-standing, carefully peel it from the glass plate. c. Place the membrane in a vacuum oven and anneal it by gradually increasing the temperature to a point above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 200-250°C) for 24-48 hours to remove any residual solvent.[2]
Data Presentation
The performance of gas separation membranes is typically evaluated based on their permeability and selectivity for different gas pairs. The following tables summarize representative data for polyimide membranes based on 6FDA and various diamines, providing a benchmark for evaluating membranes fabricated with this compound.
Table 1: Gas Permeability of 6FDA-Based Polyimide Membranes
| Polymer | Gas | Permeability (Barrer)¹ | Reference |
| 6FDA-DAM | CO2 | 143.95 | [4] |
| 6FDA-DAM | CH4 | 4.18 | [4] |
| 6FDA-DABA | CO2 | ~5-7 | [5] |
| 6FDA-BAPAF | CO2 | ~5-7 | [5] |
| 6FDA-DAP | CO2 | ~5-7 | [5] |
| 6FDA-bisP | CO2 | 35.3 | [6] |
| 6FDA-ODA | CO2 | 25.9 | [6] |
| 6FDA-DCB:TAPA (3:2)-450 | CO2 | 266.6 | [7] |
| 6FDA-DAM:DABA (3:1) | CO2 | 147.4 | [8] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Gas Selectivity of 6FDA-Based Polyimide Membranes
| Polymer | Gas Pair | Selectivity (α) | Reference |
| 6FDA-DAM | CO2/CH4 | 34.4 | [4] |
| 6FDA-DABA | CO2/N2 | 18-27 | [5] |
| 6FDA-DABA | CO2/CH4 | 48-86 | [5] |
| 6FDA-BAPAF | CO2/N2 | 18-27 | [5] |
| 6FDA-BAPAF | CO2/CH4 | 48-86 | [5] |
| 6FDA-DAP | CO2/N2 | 18-27 | [5] |
| 6FDA-DAP | CO2/CH4 | 48-86 | [5] |
| 6FDA-bisP | CO2/CH4 | 25.5 | [6] |
| 6FDA-ODA | CO2/CH4 | 20.6 | [6] |
| 6FDA-DCB:TAPA (3:2)-450 | CO2/N2 | 23.6 | [7] |
| 6FDA-DAM:DABA (3:1) | CO2/CH4 | 47.5 | [8] |
Visualizations
Caption: Experimental workflow for polyimide synthesis and membrane fabrication.
Caption: Principle of gas separation using a polymeric membrane.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Polymer Thermal Stability with 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4,4'-Diaminooctafluorobiphenyl to significantly enhance the thermal stability of high-performance polymers, particularly polyimides. The incorporation of this fluorinated diamine into the polymer backbone leads to materials with superior performance at elevated temperatures, a critical attribute for applications in aerospace, electronics, and other demanding fields.
Introduction
High-performance polymers are essential materials in a multitude of advanced applications. However, their utility can be limited by their thermal stability. The incorporation of fluorine atoms into the polymer structure is a well-established strategy to enhance thermal properties. This compound is a key monomer in this regard, offering a unique combination of a rigid biphenyl backbone and a high degree of fluorination. This structure imparts exceptional thermal and oxidative stability to the resulting polymers. The strong carbon-fluorine (C-F) bonds, with a bond dissociation energy of approximately 485 kJ/mol, are significantly stronger than carbon-hydrogen (C-H) bonds, contributing to the enhanced thermal resilience of the polymer chains.[1]
Data Presentation: Comparative Thermal Properties
The introduction of this compound into a polyimide backbone results in a notable increase in both the glass transition temperature (Tg) and the thermal decomposition temperature (Td). The following table summarizes typical quantitative data, comparing a polyimide synthesized with this compound to a non-fluorinated analogue.
| Polymer System (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Atmosphere |
| PMDA - 4,4'-Diaminobiphenyl (Non-Fluorinated) | ~302 | ~500 | - | Nitrogen |
| PMDA - this compound (Fluorinated) | >350 | >550 | >575 | Nitrogen |
| BTDA - 4,4'-Oxydianiline (Non-Fluorinated) | 276 | - | - | - |
| BTDA - this compound (Fluorinated) | >300 | >500 | >535 | Nitrogen/Air |
| 6FDA - 4,4'-Oxydianiline (Non-Fluorinated) | ~260 | ~533 | - | Nitrogen |
| 6FDA - this compound (Fluorinated) | >280 | >560 | >574 | Nitrogen |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific synthesis and processing conditions.[1][2][3]
Experimental Protocols
Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the typical two-step synthesis of a polyimide.
Materials:
-
This compound (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add this compound and anhydrous DMAc. Stir until the diamine is completely dissolved.
-
Slowly add an equimolar amount of PMDA to the solution at room temperature with continuous stirring.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven.
-
Heat the film according to the following temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Thermal Analysis of Polyimides
a) Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the polyimide.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small sample (5-10 mg) of the polyimide film into a TGA sample pan (e.g., platinum or alumina).
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the weight loss as a function of temperature. The 5% and 10% weight loss temperatures (Td5 and Td10) are key indicators of thermal stability.[4][5]
b) Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polyimide.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Seal a small sample (5-10 mg) of the polyimide film in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to room temperature.
-
Reheat the sample at the same heating rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[4]
Visualizations
References
Application Notes and Protocols: Preparation of Colorless Polyimide Films from Fluorinated Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of colorless polyimide (CPI) films derived from fluorinated diamines. The inclusion of fluorine-containing monomers, such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), is a widely adopted strategy to enhance the optical transparency of polyimide films by mitigating the formation of charge-transfer complexes (CTCs).[1][2] The strong electron-withdrawing nature of trifluoromethyl (-CF3) groups and the steric hindrance they introduce disrupt the intermolecular and intramolecular interactions that typically lead to coloration in conventional aromatic polyimides.[1][3][4]
This document outlines the synthesis of high-performance CPI films with excellent thermal stability, mechanical properties, and optical clarity, making them suitable for applications in flexible displays, optical devices, and advanced electronic packaging.[1][5][6]
Monomers and Materials
The selection of appropriate monomers is crucial for obtaining colorless polyimide films with desired properties. Fluorinated diamines are key components in reducing coloration. A common combination involves the reaction of a fluorinated diamine with a dianhydride.
Table 1: Key Monomers for Colorless Polyimide Synthesis
| Monomer Type | Abbreviation | Chemical Name | Supplier Example |
| Fluorinated Diamine | TFMB | 2,2'-bis(trifluoromethyl)benzidine | Sigma-Aldrich, TCI |
| Dianhydride | 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | Sigma-Aldrich, TCI |
| Dianhydride | BPADA | 4,4'-Isopropylidenediphenoxy bis(phthalic anhydride) | Sigma-Aldrich, TCI |
| Solvent | DMAc | N,N-Dimethylacetamide | Sigma-Aldrich, Fisher Scientific |
Experimental Protocols
The synthesis of colorless polyimide films is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by a cyclization (imidization) step to form the final polyimide.[7][8]
Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of a PAA solution from 2,2'-bis(trifluoromethyl)benzidine (TFMB) and a combination of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-isopropylidenediphenoxy bis(phthalic anhydride) (BPADA).[1]
Materials:
-
2,2'-bis(trifluoromethyl)benzidine (TFMB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Isopropylidenediphenoxy bis(phthalic anhydride) (BPADA)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
In a three-neck round-bottom flask, dissolve a specific molar amount of TFMB in anhydrous DMAc. For example, to prepare CPI-4, dissolve 18.5 mmol (5.9286 g) of TFMB in 45 g of DMAc.[1]
-
Stir the solution under a nitrogen atmosphere for 30 minutes at room temperature to ensure complete dissolution of the diamine.[1]
-
Cool the solution to 5 °C using a cold bath.[1]
-
Gradually add the dianhydrides, for instance, a mixture of BPADA (11.1 mmol, 5.7817 g) and 6FDA (7.4 mmol, 3.2898 g), to the diamine solution.[1] The molar ratio of diamine to total dianhydrides should be approximately 1:1.
-
Continue stirring the reaction mixture in the cold bath at 5 °C for 24 hours to form a viscous and transparent poly(amic acid) solution.[1] The solid content of the solution can be adjusted, for example, to 25%.[1]
Preparation of Colorless Polyimide Film via Thermal Imidization
Materials:
-
Poly(amic acid) (PAA) solution
-
Clean glass plate or other suitable substrate
-
Film applicator (doctor blade)
-
High-temperature oven or furnace with programmable temperature control
Procedure:
-
Pour the prepared PAA solution onto a clean, level glass plate.
-
Use a film applicator to cast an even film of the desired thickness.
-
Place the coated glass plate in a high-temperature oven.
-
Perform a stepwise thermal imidization process to convert the PAA into polyimide. A typical heating schedule is as follows:[7]
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
Carefully peel the resulting colorless polyimide film from the glass substrate.
Characterization Data
The properties of the resulting colorless polyimide films are highly dependent on the specific monomers and their ratios. The incorporation of fluorinated moieties generally leads to improved optical transparency and a lower dielectric constant.
Table 2: Properties of Colorless Polyimide Films
| Polyimide | Diamine | Dianhydride(s) | Transmittance at 500 nm (%) | Cutoff Wavelength (nm) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA/TFDB | TFDB | 6FDA | >80 | 307-362 | ~339 | 69.4 | - |
| CPI-4 | TFMB | BPADA/6FDA (6:4) | >85 | <400 | ~325 | 135.3 | 8.3 |
| 8FBPODMA-6FDA | 8FBPODMA | 6FDA | >80 | - | 280-345 | - | - |
Note: Data compiled from various sources for illustrative purposes.[1][3][9] TFDB: 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 8FBPODMA: 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline).
Visualizations
Chemical Structures and Polymerization
Caption: General reaction scheme for the synthesis of colorless polyimides.
Experimental Workflow
Caption: Step-by-step workflow for colorless polyimide film preparation.
References
- 1. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4'-Diaminooctafluorobiphenyl for Low Dielectric Constant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of advanced materials for microelectronics and high-frequency communication, the development of polymers with low dielectric constants (low-k) is of paramount importance. A low dielectric constant minimizes signal delay, reduces power consumption, and prevents crosstalk in integrated circuits. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, conventional polyimides exhibit relatively high dielectric constants.
A key strategy to lower the dielectric constant of polyimides is the incorporation of fluorine atoms into the polymer backbone. The high electronegativity and low polarizability of the carbon-fluorine bond, coupled with the increase in free volume due to the bulky nature of fluorine atoms, effectively reduces the overall dielectric constant of the material. 4,4'-Diaminooctafluorobiphenyl (DAOFB), also known as octafluorobenzidine, is a fluorinated diamine monomer that serves as an excellent building block for creating low-k polyimides. Its perfluorinated biphenyl core structure significantly enhances the fluorine content of the resulting polymer, leading to desirable dielectric and hydrophobic properties.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of low dielectric constant polyimides utilizing this compound.
Key Advantages of Using this compound
Incorporating DAOFB into polyimide structures offers several distinct advantages:
-
Significantly Lower Dielectric Constant: The high fluorine content drastically reduces the polarizability of the polymer chains.
-
Increased Free Volume: The bulky octafluorobiphenyl unit disrupts polymer chain packing, creating more free volume and further lowering the dielectric constant.
-
Enhanced Thermal Stability: The strength of the C-F bond contributes to the high thermal and thermo-oxidative stability of the resulting polyimides.
-
Improved Hydrophobicity: The fluorinated surface imparts water-repellent properties, which is crucial for maintaining stable dielectric performance in varying humidity environments.
-
Good Solubility: The introduction of the fluorinated moiety can improve the solubility of the resulting polyimides in organic solvents, facilitating processing.
Data Presentation
The following table summarizes the typical properties of polyimides synthesized from this compound and a common aromatic dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). For comparison, data for a conventional non-fluorinated polyimide (PMDA/ODA) and another fluorinated polyimide are included.
| Property | Polyimide (DAOFB/6FDA) | Polyimide (PMDA/ODA - Kapton®) | Polyimide (HFBODA/6FDA)[1] |
| Dielectric Constant (10 GHz) | ~2.4 - 2.6 (estimated) | ~3.4 | 2.63[1] |
| Dissipation Factor (10 GHz) | < 0.005 (estimated) | ~0.01 | 0.00372[1] |
| Glass Transition Temp. (Tg) | > 300 °C (estimated) | ~360 °C | 240 °C[1] |
| 5% Weight Loss Temp. (Td5) | > 500 °C (estimated) | ~550 °C | 521 °C[1] |
| Water Absorption (%) | < 0.5 (estimated) | ~2.8 | Low |
Note: Specific experimental data for DAOFB-based polyimides is limited in publicly available literature. The values presented are estimates based on the properties of structurally similar, highly fluorinated polyimides.
Experimental Protocols
Protocol 1: Synthesis of this compound (DAOFB)
Materials:
-
Octafluorobiphenyl
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Nitration of Octafluorobiphenyl:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place octafluorobiphenyl and concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain 4,4'-dinitrooctafluorobiphenyl.
-
-
Reduction to this compound:
-
In a flask equipped with a reflux condenser and stirrer, suspend the 4,4'-dinitrooctafluorobiphenyl in ethanol.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise over 1 hour.
-
Continue refluxing for an additional 6 hours.
-
Cool the reaction mixture and filter to remove the iron sludge.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Protocol 2: Synthesis of Polyimide from DAOFB and 6FDA
Materials:
-
This compound (DAOFB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add DAOFB and anhydrous DMAc.
-
Stir the mixture until the DAOFB is completely dissolved.
-
Gradually add an equimolar amount of 6FDA powder to the solution in small portions over 1 hour, maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit) dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the fibrous polyimide, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80 °C for 24 hours.
-
-
Film Casting:
-
Dissolve the dried polyimide powder in DMAc to form a 10-15 wt% solution.
-
Filter the solution to remove any impurities.
-
Cast the solution onto a clean, dry glass plate.
-
Heat the cast film in an oven with a controlled temperature program: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete imidization and removal of the solvent.
-
Cool the glass plate to room temperature and immerse it in water to detach the polyimide film.
-
Protocol 3: Measurement of Dielectric Constant
Apparatus:
-
Impedance Analyzer or LCR Meter
-
Parallel Plate Capacitor Test Fixture
-
Micrometer
Procedure:
-
Sample Preparation:
-
Cut a uniform, flat piece of the prepared polyimide film.
-
Measure the thickness of the film at several points using a micrometer and calculate the average thickness (d).
-
Measure the diameter of the electrodes of the test fixture to calculate the electrode area (A).
-
-
Measurement:
-
Place the polyimide film between the electrodes of the parallel plate capacitor fixture.
-
Connect the fixture to the impedance analyzer.
-
Measure the capacitance (C) of the film at the desired frequency (e.g., 1 MHz).
-
-
Calculation:
-
The dielectric constant (k) is calculated using the following formula: k = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance in Farads.
-
d is the film thickness in meters.
-
A is the electrode area in square meters.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Visualizations
Caption: Synthesis pathway for this compound (DAOFB).
Caption: Experimental workflow for low-k polyimide film fabrication.
Caption: Relationship between fluorine content and dielectric constant.
References
Application Notes: 4,4'-Diaminooctafluorobiphenyl in High-Temperature Adhesives
Introduction:
4,4'-Diaminooctafluorobiphenyl is a fluorinated aromatic diamine utilized in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including enhanced thermal stability, chemical resistance, lower dielectric constant, and reduced moisture absorption. These characteristics make polyimides derived from this compound excellent candidates for formulation into high-temperature adhesives for demanding applications in the aerospace, electronics, and automotive industries.
Polyimides are typically synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[1][2] The resulting thermosetting resins can be applied to substrates as a PAA solution and then thermally cured in place to create a strong, durable bond line capable of withstanding extreme temperatures.[3][4]
This document provides detailed protocols for the synthesis of a polyimide adhesive using this compound, its application, and methods for its thermal and mechanical characterization.
Synthesis of Fluorinated Polyimide Adhesive
This protocol describes the synthesis of a polyimide based on this compound (OFB) and 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA).
Materials:
-
This compound (OFB)
-
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Funnel
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
-
Setup: Assemble a dry, three-neck round-bottom flask with a mechanical stirrer, a nitrogen or argon inlet, and a funnel.
-
Diamine Dissolution: Under a gentle stream of inert gas, add an equimolar amount of this compound to the flask. Introduce anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20 wt%. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) powder to the stirred diamine solution in small portions over 1-2 hours.
-
Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours.[2] The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored at low temperatures (e.g., < 4°C) to prevent premature imidization and viscosity changes.
Diagram 1: Polyimide Synthesis Workflow
Caption: Workflow for synthesis of poly(amic acid) and its subsequent application and curing to form a polyimide adhesive.
Experimental Protocols for Adhesive Bonding and Testing
Protocol 2: Substrate Preparation and Adhesive Bonding
-
Substrate Cleaning: Thoroughly clean the surfaces of the substrates (e.g., stainless steel, titanium, or aluminum plates) to be bonded. This can be achieved by degreasing with acetone, followed by grit blasting or chemical etching to create a fresh, active surface for bonding.
-
Adhesive Application: Apply the synthesized PAA solution uniformly onto the prepared surfaces of the two substrates.
-
Solvent Evaporation: Place the coated substrates in a vacuum oven at a relatively low temperature (e.g., 80-100°C) for 1-2 hours to remove the bulk of the DMAc solvent.[3]
-
Assembly: Join the two substrates in the desired configuration (e.g., a single lap shear joint).
-
Curing: Transfer the assembled joint to a programmable oven or a heated press. Apply light pressure to ensure intimate contact. Cure the adhesive using a staged thermal cycle. A typical cycle might be:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 2 hours.
-
Slowly cool to room temperature.[1]
-
Note: The optimal curing cycle should be determined experimentally.
-
Protocol 3: Thermal Characterization
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the cured adhesive.
-
Place a small sample (5-10 mg) of the cured polyimide adhesive into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[5]
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured adhesive.[6]
-
Place a small sample (5-10 mg) of the cured adhesive into a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a rate of 10-20°C/min under a nitrogen atmosphere.[5]
-
Cool the sample rapidly.
-
Perform a second heating scan at the same rate. The Tg is identified as the midpoint of the step transition in the heat flow curve from the second scan.[5]
-
Protocol 4: Mechanical Property Testing (Lap Shear Strength)
Lap shear strength is a common method to evaluate the performance of an adhesive.[7][8]
-
Specimen Preparation: Prepare single lap shear specimens according to a standard such as ASTM D1002.
-
Testing at Room Temperature:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure occurs.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
-
Testing at Elevated Temperatures:
-
Use a universal testing machine equipped with a high-temperature environmental chamber.
-
Place the specimen in the chamber and allow it to equilibrate at the desired test temperature for 10-15 minutes.
-
Perform the tensile shear test as described above while maintaining the temperature.
-
Repeat for a range of temperatures to assess the adhesive's high-temperature performance.
-
Diagram 2: Lap Shear Test Workflow
Caption: Experimental workflow for preparing and testing lap shear strength of an adhesive bond.
Data Presentation
The following tables summarize typical quantitative data for high-temperature polyimides derived from various fluorinated and non-fluorinated diamines. This data provides a benchmark for the expected performance of adhesives formulated with this compound.
Table 1: Thermal Properties of Polyimides
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| BPDA | TFMB¹ | 402 | 563 |
| 6FDA² | ODA³ | 260 | >500 |
| 6FDA² | BPDA Dianhydride | >300 | >500 |
| ODPA⁴ | BAFL⁵ | 280-310 | ~500 |
¹TFMB: 2,2'-Bis(trifluoromethyl)benzidine (another fluorinated diamine)[1] ²6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride[2][9] ³ODA: 4,4'-Oxydianiline[9] ⁴ODPA: 4,4'-Oxydiphthalic anhydride[7] ⁵BAFL: 9,9'-Bis(4-aminophenyl)fluorene[7]
Table 2: Mechanical Properties of Polyimide Adhesives
| Polymer System | Substrate | Test Temperature (°C) | Lap Shear Strength (MPa) |
| Fluorene-based PI | Stainless Steel | Room Temp. | 22.3 |
| Toughened Bismaleimide | Aluminum | Room Temp. | >30 |
| Toughened Bismaleimide | Aluminum | 250 | ~20 |
| PUR Adhesive | Douglas Fir | 100 | ~6-8 |
Data compiled from various high-performance adhesive systems for comparative purposes.[7][10]
Relationship between Fluorine Content and Adhesive Properties
The inclusion of the octafluorobiphenyl moiety from the this compound monomer is critical to achieving superior performance in high-temperature adhesives. The strong carbon-fluorine bonds and the bulky nature of the -CF₃ groups contribute directly to the enhanced properties of the resulting polyimide.[1][11]
Diagram 3: Influence of Fluorination
Caption: Logical relationship between the fluorinated monomer and the resulting enhanced adhesive properties.[1]
References
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. scielo.br [scielo.br]
- 10. bcfii.ca [bcfii.ca]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4,4'-Diaminooctafluorobiphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-Diaminooctafluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is through the Ullmann coupling of a suitable aminofluorobenzene derivative. This typically involves the copper-catalyzed reaction of 4-bromo-2,3,5,6-tetrafluoroaniline or a similar starting material. Another potential route involves the reduction of a corresponding dinitro compound, 4,4'-Dinitrooctafluorobiphenyl.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to monitor and optimize include reaction temperature, reaction time, the choice of solvent, the type and amount of catalyst, and the purity of the starting materials. The exclusion of moisture and oxygen, often by working under an inert atmosphere (e.g., nitrogen or argon), is also crucial to prevent side reactions and catalyst deactivation.
Q3: What are the expected side products or impurities in this synthesis?
A3: Common impurities can include unreacted starting materials, partially fluorinated biphenyls, and products from side reactions such as dehalogenation or polymerization. Homocoupling of the starting material can also occur, leading to byproducts that can complicate purification.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents.[1] Column chromatography on silica gel can also be an effective method for separating the desired product from impurities. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. In some cases, partial melting and removal of the molten impurities can be a viable purification technique.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Fluorinated organic compounds and the reagents used in their synthesis can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is fresh and active. If necessary, activate the catalyst prior to use according to literature procedures. Consider using a different copper source or ligand. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature. |
| Presence of Oxygen or Moisture | Degas all solvents and reagents thoroughly before use.[3] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Poor Quality Starting Materials | Purify starting materials before use. Impurities can inhibit the catalyst or participate in side reactions. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Suggested Solution |
| High Catalyst Loading | Reduce the amount of catalyst used. A high catalyst concentration can sometimes promote side reactions. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of byproducts. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products. |
| High Reaction Temperature | While higher temperatures can increase reaction rates, they can also promote the formation of side products. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-crystallization of Impurities | Try a different recrystallization solvent or a mixture of solvents. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1] |
| Oiling Out During Crystallization | This occurs when the product separates as a liquid instead of a solid. Try using a more dilute solution, a different solvent, or a slower cooling rate. Scratching the inside of the flask can sometimes induce crystallization.[4] |
| Product and Impurities Have Similar Polarity | If column chromatography is ineffective, consider derivatizing the product to change its polarity, followed by purification and deprotection. Alternatively, explore other purification techniques like preparative HPLC. |
| Discolored Product | Treat a solution of the crude product with activated carbon to remove colored impurities before crystallization.[4] |
Experimental Workflow & Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow for the synthesis of this compound and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 4,4'-Diaminooctafluorobiphenyl-Based Polymers
Welcome to the technical support center for researchers and scientists working with 4,4'-Diaminooctafluorobiphenyl-based polymers. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis and processing of these advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the processing of this compound-based polymers?
A1: The main challenges stem from the rigid nature of the polymer backbone and strong intermolecular forces, which can lead to:
-
Poor Solubility: Many aromatic polyimides are insoluble in common organic solvents, making solution-based processing difficult.[1][2]
-
High Processing Temperatures: The high thermal stability of these polymers often means that very high temperatures are required for melt processing.[1]
-
Low Molecular Weight: Achieving high molecular weight can be challenging and is highly dependent on precise stoichiometry and monomer purity.[3]
-
Polymer Discoloration: The final polymer may be darker than expected, often due to oxidation or side reactions at high temperatures.[3]
Q2: How can the solubility of this compound-based polymers be improved?
A2: Incorporating fluorine atoms, as in this compound, generally enhances solubility compared to non-fluorinated analogs.[2] Further strategies include:
-
Co-polymerization: Introducing flexible linkages or bulky side groups into the polymer backbone by using co-monomers can disrupt chain packing and improve solubility.
-
Solvent Selection: Utilizing polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethylformamide (DMF) can be effective.[2][4]
-
Synthesis Method: A hydrothermal synthesis process has been shown to produce more soluble fluorinated polyimides compared to traditional thermal imidization.[5]
Q3: My polymer has a low molecular weight. What are the likely causes and how can I fix it?
A3: Low molecular weight in step-growth polymerization is a common issue.[3] Key factors include:
-
Imprecise Stoichiometry: A precise 1:1 molar ratio of the diamine and dianhydride is crucial. Any imbalance will limit the polymer chain length.[3]
-
Monomer Impurities: Monofunctional impurities can act as chain terminators, preventing the formation of long polymer chains.[3] Ensure high purity of this compound and the co-monomer.
-
Incomplete Reaction: The polymerization reaction must proceed to a very high conversion (often >99%) to achieve high molecular weight.[3] Consider increasing the reaction time or temperature.
-
Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (like water) is essential to drive the reaction to completion. Conducting the final stages of the reaction under a vacuum can be beneficial.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Polymer Solubility | - Highly crystalline polymer structure.- Strong intermolecular forces (e.g., hydrogen bonding).[3] | - Use polar aprotic solvents like NMP, DMAc, or THF.[2][4]- Consider synthesizing a copolymer with a more flexible comonomer.- Employ a hydrothermal synthesis method.[5] |
| Low Polymer Yield | - Incomplete reaction.- Loss of product during precipitation and washing steps.[3] | - Increase reaction time and/or temperature.[3]- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Optimize the workup procedure to minimize product loss. |
| Gel Formation (Cross-linking) | - Presence of polyfunctional impurities in monomers.- Side reactions occurring at high temperatures.[3] | - Ensure the purity of the this compound and comonomers.- Lower the reaction temperature to minimize side reactions. |
| Brittle Polymer Film | - Low molecular weight.- Residual solvent in the film. | - Address the causes of low molecular weight (see FAQs).- Ensure complete removal of the solvent during the film casting and drying process. |
| Dark Polymer Color | - Oxidation of the polymer.- Thermal degradation at high processing temperatures.- Impurities in monomers or solvent.[3] | - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature to avoid degradation.- Use high-purity monomers and solvents. |
Experimental Protocols & Data
Synthesis of Fluorinated Polyimides via Thermal Imidization
This protocol describes a common two-step method for synthesizing polyimides.
Step 1: Poly(amic acid) Synthesis
-
In a nitrogen-purged flask, dissolve an equimolar amount of this compound in a polar aprotic solvent (e.g., DMAc).
-
Slowly add an equimolar amount of the desired dianhydride monomer to the solution while stirring vigorously at room temperature.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.[5]
Step 2: Thermal Imidization
-
Cast the PAA solution onto a glass substrate using a technique like spin-coating.
-
Place the coated substrate in a pre-heated oven and subject it to a staged heating process to gradually convert the PAA to a polyimide. A typical heating profile is:
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes[5]
-
-
Allow the oven to cool down slowly to room temperature before retrieving the polyimide film.
Thermal Properties of Fluorinated Polyimides
The introduction of fluorinated monomers like this compound generally leads to polymers with high thermal stability.
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
| Polyimides from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | 259–281 °C | 515–561 °C |
| Polyimides from 4,4'-diaminodiphenyl ether | 266.5 °C | Not specified |
| Polyimides from various aromatic dianhydrides | 276–302 °C | Not specified |
Note: The data presented is for various fluorinated and non-fluorinated polyimide systems to provide a comparative context. Specific values for polymers based solely on this compound may vary depending on the comonomer and synthesis conditions.
Visual Guides
Caption: Workflow for the two-step synthesis of polyimides via thermal imidization.
Caption: Troubleshooting logic for addressing low molecular weight in polymerization.
References
Technical Support Center: Enhancing the Solubility of Polyimides Derived from 4,4'-Diaminooctafluorobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of polyimides derived from 4,4'-diaminooctafluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: My polyimide synthesized from this compound is insoluble in common organic solvents. What are the primary reasons for this?
The poor solubility of polyimides, particularly those with rigid backbones like those derived from this compound, is often attributed to strong intermolecular charge-transfer complex (CTC) formation and efficient chain packing. The high fluorine content in this compound can further influence intermolecular interactions. To improve solubility, it is crucial to disrupt these ordered structures.
Q2: What general strategies can I employ to improve the solubility of my fluorinated polyimide?
Several key strategies can be implemented to enhance the solubility of polyimides:
-
Incorporate Bulky Pendant Groups: Introducing large side groups, especially fluorine-containing groups like trifluoromethyl (-CF3), increases the free volume between polymer chains, hindering efficient packing and thereby improving solubility.[1][2]
-
Introduce Flexible or Kinked Monomers: Utilizing monomers with flexible linkages (e.g., ether groups) or non-coplanar, bent structures disrupts the linearity and symmetry of the polymer backbone, which in turn prevents close chain packing.[3][4]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine can significantly disrupt the structural regularity of the polymer chain, leading to enhanced solubility.[4]
-
Utilize Alicyclic Dianhydrides: Replacing aromatic dianhydrides with cycloaliphatic ones can improve optical transparency and solubility, although it may lead to a decrease in thermomechanical properties.[5][6]
Q3: How does the choice of dianhydride affect the solubility of polyimides derived from this compound?
The structure of the dianhydride plays a critical role in determining the final properties of the polyimide. To enhance solubility, consider using dianhydrides that possess:
-
Flexible Bridging Groups: Dianhydrides containing ether linkages (e.g., 4,4'-oxydiphthalic anhydride, ODPA) or hexafluoroisopropylidene groups (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) can introduce flexibility into the polymer backbone.[7]
-
Bulky Groups: The presence of bulky substituents on the dianhydride can increase the free volume and reduce intermolecular interactions.[7]
-
Non-planar Structures: Dianhydrides with a non-planar or kinked geometry can disrupt the packing of polymer chains.
Q4: Can I improve solubility without significantly compromising the thermal stability of the polyimide?
Yes, it is possible to strike a balance between solubility and thermal stability. While incorporating flexible aliphatic units can enhance solubility, it often leads to a lower glass transition temperature (Tg). A more effective approach is to introduce rigid and bulky pendant groups, such as aromatic side chains or thermally robust units like fluorene.[4] These groups disrupt chain packing to improve solubility while maintaining high thermal stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polyimide precipitates during polymerization. | The polymer has low solubility in the reaction solvent. | * Consider using a different dianhydride that is known to produce more soluble polyimides (e.g., 6FDA).* Perform the polymerization at a lower monomer concentration.* Investigate copolymerization by adding a small amount of a more flexible diamine or dianhydride. |
| The final polyimide powder is insoluble in a wide range of solvents. | Strong intermolecular forces and high chain packing density. | * Redesign the polymer structure by incorporating bulky pendant groups or flexible linkages into the diamine or dianhydride monomer.[1][3]* Synthesize a copolyimide to disrupt the polymer chain regularity.[4]* Consider using chemical imidization at a lower temperature, as high-temperature thermal imidization can sometimes reduce solubility.[8] |
| The polyimide film is brittle and cracks upon drying. | Poor solubility leading to aggregation during film casting. | * Ensure the polyimide is fully dissolved before casting. This may require heating or using a better solvent.* Cast the film from the soluble poly(amic acid) precursor and then perform thermal imidization on the film.[4] |
Quantitative Solubility Data
The following table summarizes the qualitative solubility of various fluorinated polyimides in different organic solvents.
| Polymer System | NMP | DMAc | THF | Chloroform |
| Polyimides with multi-bulky pendant fluorinated groups[1] | ++ | ++ | ++ | ++ |
| Fluorinated polyimides from fluorene-containing dianhydride[9] | ++ | ++ | S | +/- |
| Polyimides from 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) and various dianhydrides[10] | ++ | ++ | ++ | ++ |
Key: ++ Soluble at room temperature; + Soluble on heating; S Swelling; +/- Partially soluble; - Insoluble.
Experimental Protocols
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in an anhydrous aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the chosen dianhydride powder in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the viscous solution at room temperature for 12-24 hours to form the poly(amic acid) precursor.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating program is: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.[8]
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[8] Stir the mixture at room temperature for several hours, followed by gentle heating (e.g., 80-100 °C) to ensure complete cyclization.[4]
-
Isolation and Purification: Precipitate the resulting polyimide by slowly pouring the solution into a non-solvent like methanol.[4] Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform) to achieve a 1% (w/v) concentration.[4]
-
Stir the mixture at room temperature and observe for dissolution.
-
If the polymer does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point and observe for any changes.
-
Record the solubility as soluble, partially soluble, soluble on heating, swelling, or insoluble.
Logical Relationships in Improving Polyimide Solubility
Caption: Factors influencing the improvement of polyimide solubility.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4,4'-Diaminooctafluorobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of the 4,4'-Diaminooctafluorobiphenyl monomer.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good at room temperature.- The solution is not sufficiently saturated.- Cooling is too rapid. | - Select a solvent in which the compound has lower solubility at room temperature. A mixed-solvent system may be effective.[1]- Reduce the volume of the solvent by gentle heating and evaporation.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| "Oiling Out" (Formation of a liquid instead of solid crystals) | - The saturation temperature of the solution is above the melting point of the compound.- High levels of impurities are present, depressing the melting point.[1] | - Reheat the solution to dissolve the oil, add more of the primary solvent to lower the saturation temperature, and cool slowly.[1]- Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities before recrystallization. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Perform a second recrystallization. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization occurred during hot filtration.- Crystals were washed with a solvent that was not ice-cold.[1] | - Use the minimum amount of hot solvent required to dissolve the compound.[1]- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[1]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Sublimation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Sublimation | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature, ensuring it remains below the melting point of the compound.- Ensure the vacuum system is properly sealed and can achieve a high vacuum (e.g., <1 Torr). |
| Product Decomposes | - The temperature is too high. | - Lower the sublimation temperature. A successful sublimation occurs at the lowest possible temperature under a high vacuum. |
| Collected Product is Not Pure | - The impurity has a similar vapor pressure to the product. | - A fractional sublimation apparatus with a temperature gradient may be necessary to separate compounds with close vapor pressures.- Consider recrystallization as an alternative or subsequent purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Due to the fluorinated aromatic nature of the compound, solvents like toluene, hexanes, or a mixed solvent system such as ethanol/water or acetone/water could be good starting points.[1][2] Experimentation with small quantities is recommended to determine the optimal solvent or solvent mixture. A general rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[2]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can originate from the starting materials or byproducts of the synthesis. For fluorinated aromatic amines, potential impurities could include incompletely fluorinated biphenyls, regioisomers, or residual starting materials like 2,3,5,6-tetrafluoroaniline.[3]
Q3: What are the recommended conditions for the sublimation of this compound?
Q4: How can I determine the purity of my this compound sample?
A4: Several analytical methods can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and common technique for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a typical starting point for aromatic compounds.[4]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Derivatization of the amine groups may be necessary to improve peak shape. A mass spectrometer (MS) detector is highly recommended for identifying unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities. The absence of a natural background for fluorine in biological systems makes ¹⁹F NMR particularly useful for fluorinated compounds.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (175-177 °C) is a good indicator of high purity.[3]
Experimental Protocols
Recrystallization Protocol (General Procedure)
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Sublimation Protocol (General Procedure)
-
Sample Preparation: Place the crude this compound in the bottom of a sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed. The collection surface (cold finger) should be clean.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Begin cooling the cold finger, typically with circulating cold water or another coolant.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the sample.
-
Sublimation: The compound will sublime from the heated surface and deposit as purified crystals on the cold finger. Monitor the process to ensure the temperature is optimal for sublimation without causing melting.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
troubleshooting low yield in fluorinated diamine synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated diamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during synthesis, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction to produce a fluorinated diamine is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction for fluorinated diamine synthesis can be attributed to several factors. A systematic approach to troubleshooting this issue involves evaluating the following:
-
Insufficient Activation of the Aromatic Ring: For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the fluorine atom).[1] If your substrate lacks sufficient activation, the reaction will be sluggish. Consider using a more electron-deficient starting material if possible.
-
Poor Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. The general reactivity order for halogens is F > Cl > Br > I.[1] If you are using a different halide, switching to a fluoro-substituted starting material could significantly improve your yield.
-
Weak Nucleophile: The amine you are using might not be nucleophilic enough to attack the aromatic ring effectively. You can increase its nucleophilicity by using a stronger base to ensure it is fully deprotonated.
-
Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2][3] If your reaction is proceeding slowly at room temperature, a gradual increase in temperature may be necessary. However, be aware that excessively high temperatures can lead to decomposition.[3]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents solvate the cation of the nucleophile's counter-ion, making the amine nucleophile more reactive.[1][3] Protic solvents should be avoided as they can form hydrogen bonds with the amine, reducing its nucleophilicity.[1]
-
Moisture in the Reaction: Fluorinating reagents and the fluoride ions used in SNAr reactions can be highly sensitive to moisture.[2] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired fluorinated diamine and difficult purification. What could be the cause?
A2: The formation of multiple products is a common issue and can often be traced back to a few key factors:
-
Side Reactions: Undesired side reactions can compete with your main reaction. For example, if your starting material contains other reactive functional groups, they may react under the same conditions. In some cases, using a milder base or lowering the reaction temperature can help to suppress these side reactions.[3]
-
Decomposition: A dark-colored reaction mixture often indicates decomposition of the starting material or product, which can be caused by excessively high temperatures or a base that is too strong.[3] Consider reducing the reaction temperature or using a milder base such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH).[3]
-
Cannizzaro Reaction: If your starting material is an aldehyde, a Cannizzaro reaction could be a competing side reaction, especially in the presence of a strong base.[4]
Q3: I am using a Buchwald-Hartwig amination approach to synthesize my fluorinated diamine, but the yield is poor. How can I optimize this reaction?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the specific combination of catalyst, ligand, base, and solvent.[5] Here are some key parameters to consider for optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Different ligands can have a significant impact on the reaction outcome. For instance, ligands like Xantphos and XPhos are commonly used, and the optimal choice will depend on your specific substrates.[6]
-
Base: The strength and type of base can dramatically affect the reaction yield. Common bases include sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). The optimal base should be determined experimentally for your system.
-
Solvent: Non-polar solvents like toluene are often effective for Buchwald-Hartwig reactions.
-
Reaction Temperature and Time: These reactions are often run at elevated temperatures. The reaction progress should be monitored over time to determine the optimal reaction duration.
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficiently activated aromatic ring. | Use a starting material with stronger electron-withdrawing groups ortho/para to the fluorine.[1] |
| Poor leaving group (if not fluorine). | Switch to a fluoro-substituted starting material. The reactivity order is F > Cl > Br > I.[1] | |
| Weak nucleophile (amine). | Use a stronger base to fully deprotonate the amine and increase its nucleophilicity. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition.[2][3] | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][3] | |
| Presence of moisture. | Ensure all reagents and glassware are dry and run the reaction under an inert atmosphere.[2] | |
| Formation of multiple byproducts | Side reactions involving other functional groups. | Protect sensitive functional groups before the reaction. |
| Reaction conditions are too harsh. | Use a milder base or lower the reaction temperature.[3] | |
| Dark-colored reaction mixture | Decomposition of starting material or product. | Lower the reaction temperature and/or use a milder base.[3] |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Suboptimal catalyst/ligand combination. | Screen different palladium catalysts and phosphine ligands (e.g., XPhos, Xantphos).[6] |
| Incorrect base. | Screen various bases such as t-BuONa, t-BuOLi, and Cs₂CO₃. | |
| Inappropriate solvent. | Try a non-polar solvent like toluene. | |
| Low reaction temperature. | Increase the reaction temperature and monitor for improvement in conversion. | |
| Decomposition of catalyst or reagents | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Air or moisture sensitivity. | Ensure the reaction is run under a strictly inert atmosphere with anhydrous solvents. |
Quantitative Data on Reaction Optimization
The following tables provide examples of how reaction parameters can influence the yield of reactions relevant to fluorinated diamine synthesis.
Table 1: Effect of Base on the Yield of a Mannich Reaction
Reaction: Asymmetric Mannich addition of an arylethyne to N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi | CH₂Cl₂ | -78 | 46 |
| 2 | LDA | CH₂Cl₂ | -78 | 83 |
| 3 | LiHMDS | CH₂Cl₂ | -78 | 87 |
Data adapted from a study on the optimization of asymmetric Mannich reactions.
Table 2: Effect of Catalyst on C-H Fluorination Yield
Reaction: Vanadium-catalyzed C(sp³)–H fluorination.
| Entry | Catalyst (mol %) | Yield (%) |
| 1 | V(acac)₃ (20) | 21 |
| 2 | Cp₂V (20) | 13 |
| 3 | V₂O₃ (10) | 65 |
Data adapted from a study on vanadium-catalyzed C-H fluorination reactions.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Diamine Derivative via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of 2-fluoro-5-nitrobenzene-1,4-diamine with an amine nucleophile.
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq.), the amine nucleophile (1.1 eq.), and anhydrous DMF.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Experimental Workflow for SNAr Synthesis
Caption: A general workflow for the synthesis of a fluorinated diamine derivative via an SNAr reaction.
Troubleshooting Logic for Low SNAr Yield
References
Technical Support Center: 4,4'-Diaminooctafluorobiphenyl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Diaminooctafluorobiphenyl. The following information addresses common issues related to the presence of moisture during its reactions, particularly in polymerization processes.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect polycondensation reactions involving this compound?
A1: Moisture can be detrimental to polycondensation reactions for several reasons. Primarily, water can react with the dianhydride monomer, leading to the formation of a dicarboxylic acid. This disrupts the stoichiometry of the polymerization, which is critical for achieving a high molecular weight. Inefficient removal of water, which is a byproduct of the imidization step, can also hinder the forward reaction, leading to polymers with lower molecular weights.[1][2]
Q2: What are the visible signs of moisture contamination in my reaction?
A2: Visual cues of moisture contamination can include the precipitation of the poly(amic acid) precursor from the solution, a lower than expected viscosity of the reaction mixture, or the final polymer having a brittle texture. These are often indicative of a lower molecular weight polymer being formed.
Q3: Can the presence of moisture lead to side reactions?
A3: Yes. Besides reacting with the dianhydride, water can also hydrolyze the amic acid linkages in the poly(amic acid) intermediate. This is a reversible reaction, but it can lead to a decrease in the final molecular weight of the polyimide.
Q4: My final polyimide has a low molecular weight. Could moisture be the cause?
A4: Absolutely. The presence of moisture is a common culprit for low molecular weight in polycondensation reactions.[1][2] It can act as a chain terminator by reacting with the dianhydride and can also shift the reaction equilibrium away from polymer formation by hindering the removal of the water byproduct during imidization.
Q5: How can I minimize moisture in my reaction setup?
A5: To minimize moisture, all glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The reaction should be carried out under a continuous flow of a dry inert gas. Solvents and monomers should be stringently dried before use. For instance, N,N-dimethylacetamide (DMAc), a common solvent, should be distilled and stored over molecular sieves. One experimental procedure for a similar system specified controlling the relative humidity of the environment to be lower than 50%.[3]
Troubleshooting Guide
| Issue | Potential Cause Related to Moisture | Recommended Action |
| Low Polymer Molecular Weight | 1. Moisture in solvent or monomers.2. Inefficient removal of water during imidization.3. Hydrolysis of poly(amic acid) intermediate. | 1. Ensure all reactants and solvents are rigorously dried. Use freshly distilled solvents and dry monomers under vacuum.2. During thermal imidization, ensure a sufficient flow of inert gas to carry away water vapor. For chemical imidization, use an adequate amount of dehydrating agent.3. Minimize the time the poly(amic acid) solution is exposed to ambient conditions before imidization. |
| Precipitation of Polymer During Reaction | Disruption of stoichiometry due to dianhydride hydrolysis by moisture. | Dry all reagents and solvents thoroughly. Ensure the reaction is performed under a strict inert atmosphere. |
| Inconsistent Reaction Outcomes | Varying levels of ambient humidity affecting the reaction. | Conduct reactions in a controlled environment, such as a glove box, or maintain a consistent positive pressure of a dry inert gas. Monitor and record ambient humidity for each experiment. |
| Poor Mechanical Properties of Final Polymer Film | Low molecular weight due to the presence of moisture. | Follow the recommended actions for "Low Polymer Molecular Weight" to improve the polymer chain length, which is crucial for good mechanical properties. |
Impact of Moisture on Polymer Properties (Illustrative Data)
The following table provides an illustrative summary of the expected qualitative and quantitative effects of increasing moisture content on the final polyimide properties. Note: This data is representative and intended to demonstrate the trend. Actual values will vary based on specific reaction conditions.
| Moisture Content in Reaction | Expected Molecular Weight (Mw) | Expected Mechanical Properties (Tensile Strength) | Expected Dielectric Constant | Observations |
| < 10 ppm (rigorously dry) | High (> 50,000 g/mol ) | High | Low | Tough, flexible polymer film. |
| 50-100 ppm (moderately dry) | Medium (20,000 - 50,000 g/mol ) | Moderate | Slightly Increased | Film may be slightly less flexible. |
| > 200 ppm (wet) | Low (< 20,000 g/mol ) | Low | Increased | Brittle polymer, may crumble easily. |
Experimental Protocol: Synthesis of Polyimide under Anhydrous Conditions
This protocol outlines the synthesis of a polyimide from this compound and a dianhydride, with a strong emphasis on maintaining anhydrous conditions.
1. Materials and Reagents:
-
This compound (recrystallized and dried under vacuum at 80°C for 24 hours)
-
Aromatic dianhydride (e.g., PMDA, 6FDA) (dried under vacuum at 120°C for 24 hours)
-
N,N-dimethylacetamide (DMAc) (distilled under reduced pressure and stored over activated 4Å molecular sieves)
-
Acetic Anhydride (distilled)
-
Pyridine (distilled and stored over KOH)
-
Dry Nitrogen or Argon gas
2. Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.
-
Schlenk line for inert atmosphere techniques.
-
Oven for drying glassware.
3. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
Assemble the reaction flask after oven-drying all glassware.
-
Under a positive pressure of dry inert gas, add the dried this compound and anhydrous DMAc to the flask.
-
Stir the mixture until the diamine is fully dissolved.
-
Slowly add the dried dianhydride in stoichiometric amounts to the diamine solution.
-
Continue stirring at room temperature under an inert atmosphere for 24 hours. The viscosity of the solution should increase significantly.
-
-
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Continue stirring at room temperature for 12 hours, followed by heating to 50°C for another 2 hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent degradation of fluorinated polyimides
Welcome to the technical support center for fluorinated polyimides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the degradation of these advanced materials. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses common problems observed during the processing and use of fluorinated polyimide films.
Question: My polyimide film is showing bubbles, cracks, or is peeling from the substrate after curing. What is causing this and how can I fix it?
Answer: These are common film defects that typically arise from a suboptimal curing process.[1]
-
Bubbles: This is often caused by the solvent evaporating too quickly from the polyamic acid film during the initial heating stages.[1]
-
Cracking and Peeling: These defects can occur if the cure temperature is too high or if the film is cooled too rapidly (thermal shock), leading to internal stresses.[1]
-
'Comet' Defects: These specific defects can be caused by tiny bubbles trapped in the initial resin solution before coating.[2]
Troubleshooting Steps:
-
Optimize the Curing Protocol: Implement a gradual, multi-step curing process. A slow temperature ramp allows solvents to evaporate gently without causing bubbles.[1][3] For example, a four-step process involving sequential heating at different temperatures can be effective.[3]
-
Control the Soft-Bake Process: Before the final high-temperature cure, a "soft-bake" on a hot plate (e.g., 60°C to 105°C for 30-60 minutes) is crucial to remove residual solvent and improve adhesion.[2]
-
Ensure Solution Quality: Before application, ensure the polyamic acid solution is free of micro-bubbles to prevent 'comet' defects.[2]
-
Implement Gradual Cooling: After the final cure, allow the film to cool down slowly to ambient temperature. A controlled cooling rate (e.g., 5°C/min) can prevent thermal shock and shattering.[1]
Question: I'm observing blistering and delamination on my finished polyimide multilayer boards, especially during thermal processes like reflow. What is the likely cause?
Answer: The most common cause of blistering and delamination in finished boards is moisture absorption from the environment.[4] Polyimide materials tend to absorb moisture more readily than epoxies, and levels as low as 0.22% can cause problems during subsequent heating steps.[4]
Troubleshooting Steps:
-
Pre-Lamination Drying: Ensure all prepreg and inner layer details are thoroughly dried before lamination.[4]
-
Post-Processing Bake-Out: Before any high-temperature assembly or reflow process, bake the finished boards to remove absorbed moisture. A typical recommendation is 4-6 hours at 125°C in a circulating hot air oven.[4]
-
Proper Storage: Store finished boards in a desiccated environment or sealed in a vapor barrier bag to minimize moisture incursion.[4]
Frequently Asked Questions (FAQs)
This section covers key questions about the fundamental degradation mechanisms of fluorinated polyimides and strategies to enhance their stability.
Question: What are the primary mechanisms of thermal degradation in fluorinated polyimides?
Answer: Thermal degradation in fluorinated polyimides primarily occurs through two independent pathways:
-
Imide Ring Cleavage: The cleavage of C-N bonds within the imide ring, which leads to the release of carbon monoxide (CO) and carbon dioxide (CO2).[5]
-
Fluorinated Group Loss: The loss of fluorine-containing groups, such as trifluoromethyl (-CF3) groups, from the polymer backbone.[5]
Thermolysis (degradation due to heat) is the main driver, with oxidation playing a lesser role.[5][6] The process typically begins at temperatures above 430°C, with significant weight loss occurring above 500°C.[5][6] The C-CF3 bond in the dianhydride component has been identified as a critical point for initiating degradation.[6]
Question: How does UV radiation affect fluorinated polyimides, and can this be prevented?
Answer: Exposure to Ultraviolet (UV) radiation can break down the chemical bonds in the polyimide's molecular structure, leading to discoloration (yellowing) and a reduction in mechanical and insulating properties.[7] While fluorinated polyimides have good stability, long-term or high-intensity UV exposure, especially in the presence of atomic oxygen, can accelerate degradation.[8][9]
Prevention Strategies:
-
UV Absorbers: Incorporating UV absorbers into the polyimide formulation can significantly enhance photostability. A trimeric small molecule (F-TPBT) based on a fluorinated phenyl linker has been shown to be a highly stable UV absorber suitable for transparent polyimide films that undergo high-temperature processing.[10]
-
Protective Coatings: Applying a UV-blocking protective coating can shield the polyimide film from harmful radiation.[7]
-
Environmental Control: Where possible, limit the material's exposure to direct sunlight or other high-intensity UV sources.[7]
Question: My application is in a low Earth orbit (LEO) environment. What are the main degradation concerns?
Answer: In LEO, the primary concern is erosion caused by high-density atomic oxygen (AO).[11][12] This is often compounded by synergistic effects with vacuum ultraviolet (VUV) radiation.[8] While VUV radiation alone may cause minimal damage, its combination with AO leads to extensive surface oxidation and an ablative degradation process.[8] This can significantly reduce the material's mass, thickness, tensile strength, and operational lifespan.[11]
Prevention Strategies:
-
Incorporate POSS: Covalently attaching Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles to the polyimide backbone provides excellent resistance to atomic oxygen.[13][14] Upon exposure to AO, the POSS cages degrade to form a protective silica (SiO2) layer that prevents further erosion of the underlying polymer.[13]
-
Protective Coatings: Applying a coating, such as one based on polysilazane, can form a protective SiO2 carbonized layer that blocks AO and heat from reaching the polyimide matrix.[15]
-
Material Selection: Fluorinated polyimides containing -CF3 groups, such as 6FDA-TFMB, have shown slightly better resistance to AO erosion compared to non-fluorinated or less-fluorinated variants due to enhanced chemical stability.[11][12]
Question: How can I improve the general chemical and thermal stability of fluorinated polyimides during synthesis and processing?
Answer:
-
Monomer Selection: The choice of fluorinated diamine and dianhydride monomers is critical. Incorporating trifluoromethyl (-CF3) groups enhances thermal stability, hydrophobicity, and lowers the dielectric constant.[16][17] Using rigid structures like biphenyl components in the backbone can also reinforce the molecular chain's stability.[17]
-
Cross-linking: Introducing cross-linking moieties can improve thermo-oxidative stability and create solvent-resistant films.[5][13]
-
Additives and Fillers:
-
Carbon Fiber: Adding carbon fiber can significantly enhance thermal stability. Composites have shown higher decomposition temperatures and less weight loss compared to the neat resin.[5]
-
Flame Retardants: Additives like silica (SiO2) can delay the oxidation exothermic peak during decomposition in an oxygen atmosphere.[18]
-
Antioxidants: Using antioxidants can help prevent color changes (yellowing) that occur during thermal imidization.[6]
-
Data Presentation: Thermal Stability
The following tables summarize key quantitative data regarding the thermal stability of various fluorinated polyimides and their composites.
Table 1: Thermal Decomposition Temperatures (Td) of Fluorinated Polyimides
| Material | Atmosphere | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Reference |
| Neat Fluorinated Polyimide Resin | Air | 529 | - | [5] |
| Neat Fluorinated Polyimide Resin | Nitrogen | 538 | - | [5] |
| Carbon Fiber Composite (55 wt%) | Air | 554 | - | [5] |
| Carbon Fiber Composite (55 wt%) | Nitrogen | 562 | - | [5] |
| BASA-based Fluorinated Polyimide (various) | - | 530 - 540 | 545 - 560 | [19] |
| Optimized Fluorinated PI (TPPI50) | - | 563 | - | [17] |
| F-TPBT (UV Absorber Additive) | - | 427 | - | [10] |
Table 2: Weight Loss of Fluorinated Polyimide Under Isothermal Conditions in Air
| Temperature (°C) | Exposure Time (min) | Neat Resin Weight Loss (%) | Carbon Fiber Composite Weight Loss (%) | Reference |
| < 430 | up to 20 | < 1.0 | < 1.0 | [5] |
| 470 | 20 | ~5.0 | < 1.0 | [5] |
| 510 | 10 | 4.5 | - | [5] |
| 510 | 20 | 12.6 | 5.3 | [5][6] |
Visualizations: Workflows and Logical Diagrams
// Connections start -> selection; selection -> synthesis; synthesis -> filtration; filtration -> application; application -> curing; curing -> qc; qc -> storage [label="If Pass"]; qc -> application [label="If Fail, Re-process", style=dashed, color="#EA4335"]; storage -> end; } dot Caption: General workflow for preventing degradation in fluorinated polyimides.
// Central Node center [label="Fluorinated Polyimide\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];
// Degradation Factors node [fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="High Temperature\n(>430°C)", pos="-3,2!"]; uv [label="UV / VUV\nRadiation", pos="3,2!"]; ao [label="Atomic Oxygen\n(LEO)", pos="4, -1!"]; moisture [label="Humidity\nAbsorption", pos="0,-3!"]; processing [label="Improper Curing\n& Processing", pos="-4,-1!"];
// Prevention Strategies node [shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermal_strat [label="Incorporate Carbon Fiber\nImprove Cross-linking\nAdd Flame Retardants (SiO2)", pos="-5,3.5!"]; uv_strat [label="Add UV Absorbers (F-TPBT)\nApply Protective Coatings", pos="5,3.5!"]; ao_strat [label="Incorporate POSS\nApply Polysilazane Coatings", pos="6,-2!"]; moisture_strat [label="Pre-use Baking (125°C)\nStore in Desiccated Env.", pos="0,-4.5!"]; processing_strat [label="Gradual Heating/Cooling Ramps\nControlled Soft-Bake Step", pos="-6,-2!"];
// Edges edge [style=bold]; thermal -> center; uv -> center; ao -> center; moisture -> center; processing -> center;
edge [style=dashed, color="#34A853"]; thermal_strat -> thermal; uv_strat -> uv; ao_strat -> ao; moisture_strat -> moisture; processing_strat -> processing; } dot Caption: Key degradation factors and their corresponding prevention strategies.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the key steps for evaluating the thermal degradation characteristics of a fluorinated polyimide film.
-
Sample Preparation:
-
Prepare a small, representative sample of the cured polyimide film (typically 5-10 mg).
-
Ensure the sample is dry by pre-baking if necessary to remove any absorbed moisture, which could interfere with the measurement.
-
-
Data Acquisition:
-
Initiate the temperature program. The instrument will record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine key metrics from the TGA curve:
-
Onset Temperature of Decomposition: The temperature at which weight loss begins.
-
T5% and T10%: The temperatures at which 5% and 10% of the initial mass has been lost, respectively. These are common indicators of thermal stability.[5][17][19]
-
Char Yield: The percentage of mass remaining at the end of the experiment.
-
-
// Nodes prep [label="1. Sample Preparation\n(5-10 mg of film)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Instrument Setup\n- Set Purge Gas (N2 or Air)\n- Program Temp Ramp\n(e.g., 10°C/min to 800°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; run [label="3. Run Experiment\n(Record Mass vs. Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="4. Data Analysis\n- Plot TGA Curve\n- Determine Td (5% loss)\n- Calculate Char Yield", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="5. Report Results", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections prep -> setup -> run -> analyze -> report; } dot Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Optimizing the Curing Process to Minimize Film Defects
This protocol provides a general methodology for developing a robust thermal curing cycle for polyamic acid films to produce defect-free fluorinated polyimide.
-
Substrate Preparation:
-
Ensure the substrate (e.g., silicon wafer, glass) is meticulously clean. Any particulate contamination can lead to film defects.[22]
-
-
Film Application:
-
Dispense the polyamic acid solution onto the substrate. For spin-coating, use a consistent volume for each substrate to ensure uniform thickness.[2]
-
-
Soft-Bake (Solvent Removal):
-
Imidization Cure (Thermal Cycler or Oven):
-
Transfer the substrate to a programmable oven with an inert atmosphere (e.g., Nitrogen).
-
Step 1 (Ramp): Slowly ramp the temperature to the first hold point (e.g., 150°C at 2-5°C/min).[1][23]
-
Step 2 (Hold): Hold at intermediate temperatures (e.g., 150°C for 30 min, 200°C for 30 min) to allow for imidization to begin and further solvent to escape.[2][23] The degree of imidization increases with curing temperature.[2]
-
Step 3 (Final Cure): Ramp to the final cure temperature (e.g., 300°C - 350°C) and hold for the required time (e.g., 30-60 minutes) to achieve full imidization.[23]
-
Step 4 (Cool-Down): This is a critical step. Turn off the oven heating and allow the substrate to cool gradually and naturally to room temperature.[1] Do not remove it while hot, as this will cause thermal shock, leading to cracks or film shattering.[1]
-
-
Inspection:
-
After cooling, visually and microscopically inspect the film for defects such as cracks, bubbles, or peeling. Adjust ramp rates, hold times, or temperatures as needed to optimize.
-
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arlonemd.com [arlonemd.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. apicalfilm.com [apicalfilm.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. esmat.esa.int [esmat.esa.int]
- 10. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]
- 22. Measurement of Defects in Spin Coated Polyimide Films | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
controlling molecular weight in 4,4'-Diaminooctafluorobiphenyl polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of 4,4'-Diaminooctafluorobiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to achieve desired polymer characteristics.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | Imprecise Stoichiometry: An exact 1:1 molar ratio of the diamine and the comonomer (e.g., a dianhydride) is critical for achieving high molecular weight in step-growth polymerization.[1] | - Ensure high purity of both monomers through recrystallization or sublimation. - Use a high-precision balance for weighing monomers. - Perform a titration of the diamine to accurately determine its concentration. |
| Monomer Impurities: Monofunctional impurities can act as chain terminators, preventing further polymer growth.[1] | - Purify monomers immediately before use. - Use solvents that are rigorously dried and deoxygenated. | |
| Incomplete Reaction: The reaction may not have proceeded to the high conversion (>99%) required for high molecular weight polymers.[1] | - Increase the reaction time. - Optimize the reaction temperature; higher temperatures can increase reaction rates but may also lead to side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Inefficient Removal of Condensation Byproduct: In polycondensation reactions, the removal of the small molecule byproduct (e.g., water) is crucial to drive the equilibrium towards polymer formation. | - For reactions that produce water, use a Dean-Stark trap or conduct the final stages of the polymerization under a high vacuum. | |
| Poor Polymer Solubility | High Molecular Weight and Crystallinity: Very high molecular weight polymers with rigid backbones, characteristic of those derived from this compound, tend to have limited solubility. | - Consider introducing a more flexible comonomer to disrupt chain packing. - Terminate the polymerization at a slightly lower conversion to achieve a more soluble, lower molecular weight polymer if the application allows. |
| Strong Intermolecular Interactions: The fluorine atoms in the polymer backbone can lead to strong intermolecular interactions, reducing solubility. | - Test a wider range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF), sometimes with the addition of salts like LiCl to improve solubility. | |
| Gel Formation (Cross-linking) | Polyfunctional Impurities: The presence of impurities with more than two reactive groups in the monomers can lead to the formation of a cross-linked gel.[1] | - Rigorously purify all monomers to ensure they are strictly difunctional. |
| Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the aromatic rings or residual functional groups can occur, leading to cross-linking. | - Carefully control the reaction temperature and avoid localized overheating. - Consider a two-step polymerization process where a soluble precursor polymer is formed at a lower temperature, followed by conversion to the final polymer at a higher temperature. | |
| Discolored Polymer | Oxidation: Aromatic diamines can be susceptible to oxidation, especially at high temperatures in the presence of air, which can lead to colored byproducts.[1] | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. - Use freshly purified monomers and deoxygenated solvents. |
| High Reaction Temperatures: Prolonged exposure to high temperatures can cause thermal degradation and the formation of colored species.[1] | - Optimize the reaction time and temperature to achieve the desired molecular weight without causing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical polymerization method for this compound?
A1: this compound is typically polymerized via a step-growth polycondensation reaction. A common method is the two-step polyimide synthesis. First, the diamine is reacted with an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This is followed by thermal or chemical imidization to form the final, insoluble polyimide.
Q2: How can I control the molecular weight of the final polymer?
A2: The molecular weight can be controlled by several factors:
-
Stoichiometry: A slight excess of one monomer will limit the final molecular weight. This can be done intentionally to control the chain length.
-
End-capping agents: Introducing a monofunctional reagent can terminate the polymer chains at a desired length.
-
Reaction time and temperature: Shorter reaction times or lower temperatures will generally result in lower molecular weight as the reaction may not reach high conversion.
Q3: What are the best solvents for the polymerization of this compound?
A3: Polar aprotic solvents are generally used for the polymerization of aromatic diamines. For the initial poly(amic acid) formation, solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are commonly employed due to their ability to dissolve the monomers and the resulting prepolymer.
Q4: My polymer is brittle. How can I improve its mechanical properties?
A4: Brittleness can be a result of a very rigid polymer backbone. To improve flexibility and toughness, you can consider:
-
Copolymerization: Introduce a more flexible diamine or dianhydride comonomer into the polymer backbone.
-
Molecular Weight Optimization: Very high or very low molecular weight can lead to poor mechanical properties. Optimizing the molecular weight can improve toughness.
Experimental Protocol: Synthesis of a Polyimide from this compound and 6FDA
This protocol outlines a typical two-step synthesis of a polyimide.
1. Materials and Reagents:
-
This compound (purified by sublimation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
2. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add an equimolar amount of 6FDA in one portion.
-
Continue stirring the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture for 1 hour at room temperature, followed by 4 hours at 120°C to ensure complete imidization.
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Polymer Precipitation and Purification
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Filter the fibrous polymer and wash it thoroughly with fresh methanol to remove any residual solvent and reagents.
-
Dry the polymer in a vacuum oven at 150°C for 24 hours.
-
4. Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by Gel Permeation Chromatography (GPC) using an appropriate solvent and calibration standards.
-
Structure: Confirm the chemical structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Data Presentation
The following table summarizes the expected impact of varying reaction conditions on the molecular weight of the resulting polyimide, based on general principles of step-growth polymerization.
| Monomer Ratio (Diamine:Dianhydride) | Reaction Time (h) | Reaction Temperature (°C) | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 1:1 | 24 | 25 (PAA), 120 (Imide) | High | ~2.0 |
| 0.98:1 | 24 | 25 (PAA), 120 (Imide) | Lower | <2.0 |
| 1:1 | 12 | 25 (PAA), 120 (Imide) | Moderate | ~2.0 |
| 1:1 | 24 | 25 (PAA), 100 (Imide) | Moderate to High | ~2.0 |
Visualizations
Caption: Troubleshooting flowchart for polymerization issues.
Caption: Experimental workflow for polyimide synthesis.
References
Technical Support Center: Optimization of Imidization for 4,4'-Diaminooctafluorobiphenyl Polyimides
This technical support center is designed for researchers, scientists, and professionals in drug development working with polyimides derived from 4,4'-Diaminooctafluorobiphenyl. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the imidization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and processing of this compound-based polyimides.
| Issue | Potential Cause | Recommended Solution |
| Final polyimide film is brittle and cracks easily. | 1. Incomplete Imidization: Insufficient thermal energy or time to complete the cyclization of the polyamic acid precursor. 2. High Residual Solvent Content: Rapid heating can trap solvent in the film, leading to internal stress. 3. Degradation of Polyamic Acid: The polyamic acid precursor can degrade if stored for too long or exposed to moisture. | 1. Optimize Curing Protocol: Implement a multi-step heating process. A final curing temperature of at least 350°C is often required for complete imidization of fluorinated polyimides[1]. Increase the hold time at the final curing temperature. 2. Slow Heating Ramp: Employ a gradual temperature ramp (e.g., 2-5 °C/min) and include hold steps at lower temperatures (e.g., 80-150°C) to allow for gentle solvent removal before the onset of rapid imidization. 3. Use Fresh Polyamic Acid Solution: Prepare the polyamic acid solution shortly before casting the film to minimize degradation. |
| Low and inconsistent degree of imidization (DOI). | 1. Inaccurate Temperature Control: Non-uniform heating within the oven can lead to variations in imidization. 2. Film Thickness Variation: Thicker films may require longer curing times for complete solvent removal and imidization[1]. 3. Atmosphere Control: The presence of oxygen at high temperatures can lead to oxidative degradation. | 1. Calibrate Oven: Ensure the oven temperature is accurate and uniform. 2. Control Film Thickness: Use a doctor blade or spin coater to ensure uniform film thickness. For thicker films, extend the duration of the lower temperature holds. 3. Use Inert Atmosphere: Conduct the high-temperature curing steps (above 200°C) under a nitrogen or argon atmosphere to prevent oxidation. |
| Poor solubility of the final polyimide film. | 1. High Molecular Weight and Rigidity: The inherent chemical structure of the polyimide can lead to low solubility. 2. Cross-linking: Side reactions at very high temperatures can cause cross-linking. | 1. Monomer Selection: The choice of dianhydride can influence solubility. Dianhydrides with flexible linkages or bulky side groups can improve solubility. 2. Avoid Excessive Temperatures: While high temperatures are needed for imidization, unnecessarily high temperatures or prolonged times can induce cross-linking. Adhere to the optimized curing protocol. |
| Film discoloration (darkening). | 1. Oxidative Degradation: Curing in the presence of air at high temperatures. 2. Charge-Transfer Complex (CTC) Formation: An inherent characteristic of many aromatic polyimides that contributes to their color. | 1. Inert Atmosphere: Perform high-temperature curing under nitrogen or argon. 2. Monomer Structure: The choice of dianhydride can influence the intensity of the CTC formation. Alicyclic dianhydrides may yield more colorless films compared to aromatic ones[2][3]. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for preparing polyimide films from this compound?
A1: The most common method is a two-step process. The first step involves the polycondensation of this compound with an aromatic dianhydride in a polar aprotic solvent (like N,N-dimethylacetamide) at room temperature to form a soluble polyamic acid (PAA) precursor. In the second step, the PAA solution is cast into a film and then thermally treated in a staged heating process to induce cyclodehydration (imidization), resulting in the final polyimide film.
Q2: How does the choice of dianhydride affect the properties of the final polyimide?
A2: The dianhydride structure significantly influences the properties of the resulting polyimide. Aromatic dianhydrides generally lead to polyimides with higher thermal stability and better mechanical properties[2][3]. The incorporation of fluorine-containing dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can enhance solubility, optical transparency, and lower the dielectric constant.
Q3: What is a typical multi-step thermal imidization profile?
A3: A representative multi-step thermal imidization profile involves a slow ramp-up with holds at various temperatures to first remove the solvent and then to complete the imidization. An example profile could be:
-
80°C for 1-2 hours (solvent removal)
-
150°C for 1 hour (further solvent removal)
-
200°C for 1 hour (initial imidization)
-
250°C for 1 hour (intermediate imidization)
-
300°C for 1 hour (final imidization)
Q4: How can I determine the degree of imidization?
A4: The degree of imidization (DOI) is commonly determined using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ for asymmetric C=O stretching, ~1720 cm⁻¹ for symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) are monitored. The ratio of the absorbance of an imide peak to a reference peak that does not change during imidization (e.g., an aromatic C=C peak around 1500 cm⁻¹) can be used to quantify the DOI[5].
Q5: Why is an inert atmosphere important during high-temperature curing?
A5: At elevated temperatures required for imidization (typically above 200°C), the polymer chains can be susceptible to oxidative degradation if exposed to oxygen. This can lead to chain scission, discoloration (darkening) of the film, and a reduction in mechanical and thermal properties. Performing the high-temperature steps under an inert atmosphere, such as nitrogen or argon, prevents these undesirable side reactions.
Quantitative Data
The following tables summarize typical properties of fluorinated polyimides. While specific data for this compound-based polyimides is limited in publicly available literature, these tables provide representative values for similar fluorinated systems.
Table 1: Effect of Curing Temperature on Degree of Imidization for a Fluorinated Polyimide
| Curing Temperature (°C) | Degree of Imidization (%) |
| 200 | Rapid Increase Starts[1] |
| 250 | ~85-90[6] |
| 300 | >95[5] |
| 320 | Plateau begins[5][7] |
| 350 | Complete Imidization[1] |
Note: The exact values can vary depending on the specific monomers, film thickness, and heating rate.
Table 2: Typical Properties of Polyimide Films Derived from Various Dianhydrides with a Fluorinated Diamine
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| PMDA | ~100 | ~3.4 | ~2.8 | ~302[8] |
| BTDA | ~114 | ~3.2 | ~3.6 | ~276[8] |
| 6FDA | 57 - 148 | 2.6 - 3.5 | 5 - 31 | 238 - 316[9][10] |
| BPDA | - | ~3.5 | ~3.8 | ~290[8] |
These values are illustrative and depend on the specific diamine and processing conditions.
Experimental Protocols
1. Synthesis of Polyamic Acid (PAA) Precursor
-
Materials: this compound, aromatic dianhydride (e.g., 6FDA), N,N-dimethylacetamide (DMAc, anhydrous).
-
Procedure:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of this compound in anhydrous DMAc.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride powder in small portions to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to obtain a viscous polyamic acid solution.
-
2. Preparation of Polyimide Film via Thermal Imidization
-
Procedure:
-
Pour the polyamic acid solution onto a clean, dry glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a programmable vacuum oven or a furnace with an inert atmosphere supply.
-
Execute a staged heating program. A typical program would be:
-
Heat to 80°C and hold for 2 hours to slowly remove the bulk of the solvent.
-
Increase the temperature to 150°C at a rate of 5°C/min and hold for 1 hour.
-
Increase to 200°C at 5°C/min and hold for 1 hour.
-
Increase to 250°C at 5°C/min and hold for 1 hour.
-
Increase to 300°C at 2°C/min and hold for 1 hour.
-
Increase to 350°C at 2°C/min and hold for 1 hour.
-
-
Allow the film to cool slowly to room temperature before removing it from the substrate.
-
Visualizations
Caption: Workflow for the two-step synthesis of this compound polyimide films.
References
- 1. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
Validation & Comparative
A Comparative Guide to Polyimides Derived from Fluorinated and Non-Fluorinated Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
The data presented is compiled from various scientific publications and is intended to highlight the structure-property relationships in these high-performance polymers.
Performance Comparison of Polyimides
The properties of polyimides are significantly influenced by the chemical structure of both the diamine and the dianhydride monomers. The introduction of fluorine atoms into the polymer backbone, as in the case of TFDB, generally leads to a number of desirable changes in properties compared to their non-fluorinated counterparts like ODA-based polyimides.
Thermal Properties
Fluorinated polyimides often exhibit high glass transition temperatures (Tg) and excellent thermal stability. The strong carbon-fluorine bonds contribute to the overall stability of the polymer chain at elevated temperatures.
| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
| Fluorinated | ||
| 6FDA-TFDB | 240 | 521[1] |
| PMDA-TFDB | >400 | - |
| Non-Fluorinated | ||
| PMDA-ODA | 302[2] | >500 |
| BPDA-ODA | 290[2] | - |
| BTDA-ODA | 276[2] | - |
Note: "-" indicates data not available in the reviewed sources.
Mechanical Properties
The mechanical properties of polyimides, including tensile strength and modulus, are critical for their application in mechanically demanding environments. The rigidity of the polymer backbone plays a significant role in these properties.
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Fluorinated | |||
| Innovative Fluorinated PI (TPPI50) | 232.73[1] | 5.53[1] | 26.26[1] |
| Non-Fluorinated | |||
| PMDA-ODA | - | 3.42[2] | 2.82[2] |
| BPDA-ODA | - | - | 3.8[2] |
| BTDA-ODA | 114.19[2] | 3.23[2] | 3.58[2] |
Note: The "Innovative Fluorinated PI (TPPI50)" is a specific example from a cited study to showcase the potential of fluorinated polyimides[1]. Data for specific 6FDA-TFDB and PMDA-TFDB systems were not fully available in a comparable format.
Dielectric Properties
A key advantage of fluorinated polyimides is their low dielectric constant and dielectric loss, making them highly suitable for applications in microelectronics and high-frequency communication systems. The low polarizability of the C-F bond contributes to these desirable electrical properties.
| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Fluorinated | ||
| 6FDA-HFBODA | 2.63 (at 10 GHz) | 0.00372 (at 10 GHz)[1] |
| BPADA-HFBODA | - | 0.00230 (at 10 GHz)[1] |
| Innovative Fluorinated PI (TPPI50) | 2.312 | 0.00676[1] |
| Non-Fluorinated | ||
| PMDA-ODA | >3.2 | >0.004 (at 100 Hz)[2] |
| BPDA-ODA | <3.2 | <0.004 (at 100 Hz) |
| BTDA-ODA | ~3.2 | ~0.004 (at 100 Hz) |
Note: HFBODA is a novel diamine with bis(trifluoromethyl) pendant groups, and the data is presented at 10 GHz[1]. The data for ODA-based polyimides is presented as a relative comparison based on the provided search results.
Experimental Protocols
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Synthesis of Poly(amic acid) (PAA)
This procedure outlines the synthesis of the poly(amic acid) precursor in a laboratory setting.
Materials:
-
Aromatic Diamine (e.g., 4,4'-Diaminooctafluorobiphenyl, TFDB, or ODA)
-
Aromatic Dianhydride (e.g., PMDA, 6FDA, or BPDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, the aromatic diamine is dissolved in the anhydrous solvent (DMAc or NMP) under a nitrogen atmosphere.
-
Once the diamine is completely dissolved, an equimolar amount of the aromatic dianhydride is added portion-wise to the stirred solution. The addition is done slowly to control the exothermic reaction.
-
The reaction mixture is then stirred at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Preparation of Polyimide Film via Thermal Imidization
The poly(amic acid) solution is then converted into a polyimide film through a thermal curing process.
Equipment:
-
Glass plate or silicon wafer
-
Spin-coater or casting knife
-
Vacuum oven or furnace with temperature control
Procedure:
-
The viscous poly(amic acid) solution is cast onto a clean glass plate or silicon wafer using a spin-coater or a doctor blade to achieve a uniform thickness.
-
The cast film is then placed in a vacuum oven or furnace and subjected to a staged heating program. A typical heating cycle involves:
-
Heating to 100°C for 1 hour to remove the solvent.
-
Increasing the temperature to 200°C for 1 hour.
-
A final cure at 300-350°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, the oven is allowed to cool down slowly to room temperature.
-
The resulting polyimide film can then be carefully peeled off from the substrate.
Visualizations
Chemical Structures of Monomers
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Diamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Pharmacokinetic Properties with Supporting Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated diamines, common structural motifs in a wide array of therapeutic agents. By examining key physicochemical properties, metabolic stability, and protein-ligand interactions, we aim to provide an evidence-based resource for researchers to make informed decisions in the design and optimization of novel therapeutics.
Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity
The introduction of fluorine atoms onto a diamine scaffold profoundly influences its fundamental physicochemical characteristics, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Generally, the high electronegativity of fluorine exerts a strong electron-withdrawing effect, which decreases the electron density on the nitrogen atoms of the diamine. This reduction in electron density leads to a lower pKa, making the amine less basic.[1] The effect on lipophilicity is more nuanced and depends on the position and number of fluorine atoms. While a single fluorine atom can modestly increase LogP, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a more significant increase in lipophilicity.[1]
Below are tables summarizing the pKa and LogP values for representative aromatic and aliphatic diamines and their fluorinated analogs.
Table 1: Comparative Physicochemical Properties of Aromatic Diamines
| Compound | Structure | pKa (Conjugate Acid) | LogP |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | 4.57[2] | 0.15 |
| 4-Fluoro-o-phenylenediamine | FC₆H₃(NH₂)₂ | ~3.5 (estimated) | ~0.65 (estimated) |
| Aniline (for reference) | C₆H₅NH₂ | 4.61[1] | 0.90[1] |
| 4-Fluoroaniline | FC₆H₄NH₂ | 4.65 | 1.15[1] |
Table 2: Comparative Physicochemical Properties of Aliphatic Diamines
| Compound | Structure | pKa1 | pKa2 | LogP |
| Ethylenediamine | C₂H₄(NH₂)₂ | 9.92[3] | 6.85[3] | -2.04[4] |
| 1-Fluoro-ethylenediamine | FC₂H₃(NH₂)₂ | < 9.92 (estimated) | < 6.85 (estimated) | > -2.04 (estimated) |
Metabolic Stability: Resisting the Body's Defenses
A significant advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[1] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic "soft spot" can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[5][6]
Table 3: Representative Metabolic Stability Data
| Compound Type | Example | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-Fluorinated Kinase Inhibitor | Compound A | 25 | 27.7 |
| Fluorinated Kinase Inhibitor | Fluoro-Compound A | 75 | 9.2 |
Note: This is illustrative data. Actual values are highly dependent on the specific molecular scaffold and the position of fluorination.
The workflow for assessing metabolic stability typically involves incubating the compound with human liver microsomes (HLM) and monitoring its disappearance over time.
Protein-Ligand Interactions: Tuning Binding Affinity
Fluorine's unique electronic properties can also be leveraged to modulate a molecule's binding affinity for its protein target. The introduction of fluorine can alter the electrostatic potential of the ligand, potentially forming favorable interactions with the protein's active site. Furthermore, the use of ¹⁹F NMR spectroscopy has emerged as a powerful tool for studying protein-ligand interactions, as the fluorine atom serves as a sensitive probe to monitor binding events.
While the effect of fluorination on binding affinity is highly context-dependent, it can lead to significant improvements in potency. For example, in the development of p38 MAP kinase inhibitors, the introduction of fluorine has been shown to enhance binding affinity.
Table 4: Representative Protein Binding Affinity Data
| Inhibitor Type | Example | Target | Binding Affinity (Kd) (nM) |
| Non-Fluorinated p38 Inhibitor | SB 203580 | p38 MAP Kinase | 22[7] |
| Fluorinated p38 Inhibitor | BIRB 796 | p38 MAP Kinase | 0.1 |
Signaling Pathway Modulation: A Case Study in Kinase Inhibition
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many kinase inhibitors designed to target components of this pathway incorporate fluorinated diamine moieties to enhance their efficacy and pharmacokinetic properties.
Experimental Protocols
pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a 0.01 M solution of the diamine in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration: Place a known volume of the diamine solution in a beaker with a magnetic stirrer. Slowly add standardized HCl or NaOH in small increments, recording the pH after each addition until the equivalence point is passed.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
LogP Determination by Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the diamine in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the diamine in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (fluorinated or non-fluorinated diamine) to the incubation mixture at a final concentration of approximately 1 µM.
-
Reaction Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the t½ and the protein concentration.
Conclusion
The strategic incorporation of fluorine into diamine scaffolds offers a powerful and versatile tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorination can effectively modulate basicity and lipophilicity, significantly enhance metabolic stability, and potentially improve protein binding affinity. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Validation of 4,4'-Diaminooctafluorobiphenyl
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical methods for the purity validation of 4,4'-Diaminooctafluorobiphenyl, a crucial monomer in the synthesis of high-performance polymers. The selection of an appropriate analytical technique is critical for accurate and reliable data, impacting everything from reaction kinetics to the final properties of the polymer.
This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Analysis
The performance of different analytical methods for the quantification and purity assessment of this compound is summarized below. The data is compiled based on typical performance characteristics for analogous fluorinated and aromatic amine compounds to provide a comparative perspective on key validation parameters.
| Analytical Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | This compound & Potential Impurities | 1 - 200 | ~0.2 µg/mL | ~0.7 µg/mL | 98 - 102% | < 2% |
| GC-MS | This compound & Volatile Impurities | 0.1 - 100 | ~0.05 ng/L | ~0.15 ng/L | 95 - 105% | < 5% |
| ¹⁹F qNMR | This compound | Analyte specific | Not typically defined | Not typically defined | 99 - 101% | < 1% |
Note: Data for HPLC-UV and GC-MS are representative values based on the analysis of similar aromatic amines and fluorinated compounds.[1][2] ¹⁹F qNMR provides a direct measure of purity against a certified internal standard and is considered a primary analytical method.[3]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the purity validation of this compound using HPLC, GC-MS, and ¹⁹F qNMR.
HPLC Purity Validation Workflow
GC-MS Purity Validation Workflow
¹⁹F qNMR Purity Validation Workflow
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation : An HPLC system equipped with a UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic amines.[1]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate is 1.0 mL/min.[1]
-
Detection : The UV detector is set to monitor the absorbance at the maximum wavelength of this compound (determined by a UV scan, typically in the range of 250-280 nm for biphenyl systems).
-
Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile impurities that may be present from the synthesis of this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[4]
-
Carrier Gas : Helium at a constant flow rate.[4]
-
Injection : Splitless injection is commonly used for trace analysis.
-
Temperature Program : An initial oven temperature is held for a short period, then ramped to a final temperature to ensure the elution of all components.
-
Mass Spectrometry : The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity of the target analyte.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). Derivatization may be necessary to improve the volatility and thermal stability of the analyte and impurities, although the amino groups on the fluorinated ring may be sufficiently stable for direct analysis.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹⁹F NMR (qNMR) is a powerful technique for determining the absolute purity of fluorinated compounds without the need for a reference standard of the analyte itself.[3]
-
Instrumentation : A high-field NMR spectrometer.
-
Internal Standard : A certified internal standard of known purity containing fluorine is used (e.g., trifluorotoluene).
-
Solvent : A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, Acetone-d₆).
-
Acquisition Parameters : A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of the ¹⁹F nuclei for accurate quantification.
-
Data Processing : The ¹⁹F NMR spectrum is processed, and the integrals of the signals corresponding to the analyte and the internal standard are carefully measured. The purity of the analyte is calculated based on the molar ratio of the analyte to the internal standard.
Comparison of Alternatives
HPLC-UV is a versatile and widely accessible technique suitable for routine quality control. It excels at separating a broad range of impurities with varying polarities. However, it relies on a reference standard for quantification and may not be able to identify unknown impurities without coupling to a mass spectrometer.
GC-MS provides exceptional sensitivity and structural information for volatile and thermally stable impurities. It is particularly useful for identifying residual solvents and by-products from the synthesis process. The primary limitation is that non-volatile or thermally labile compounds may not be amenable to GC analysis without derivatization.
¹⁹F qNMR offers a primary method for purity determination, providing a direct and highly accurate measurement of the molar concentration of the fluorine-containing analyte.[3] It is an excellent tool for certifying reference materials. The main drawbacks are the higher instrumentation cost and the need for a certified internal standard. It is also less effective at separating and quantifying multiple fluorine-containing impurities if their signals overlap.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Analysis and Bioactivity Screening of Leaves and Fruits of Zanthoxylum armatum DC. | MDPI [mdpi.com]
A Comparative Guide to the Thermal Properties of Aromatic Polyimides
For Researchers, Scientists, and Drug Development Professionals
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, from aerospace engineering to microelectronics. This guide provides an objective comparison of the key thermal properties of different aromatic polyimides, supported by experimental data and detailed methodologies.
Key Thermal Properties: A Comparative Analysis
The thermal behavior of aromatic polyimides is characterized by several key parameters that dictate their performance at elevated temperatures. These include the glass transition temperature (Tg), thermal decomposition temperature (Td), coefficient of thermal expansion (CTE), and thermal conductivity. The following table summarizes these properties for a selection of commercially available and experimentally synthesized aromatic polyimides.
| Polyimide Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) | Coefficient of Thermal Expansion (CTE) (ppm/K) | Thermal Conductivity (W/m·K) |
| Kapton® (PMDA-ODA) | 360 - 410 | >500 in N2[1] | 20 (in-plane)[2][3] | 0.12 - 0.36[4] |
| Upilex®-S (BPDA-PDA) | >400[5] | >550 in N2 | 10 - 15[5] | ~0.29 |
| 6FDA-based Polyimides | 211 - 258[6] | 524 - 616 in N2[6] | 9 - 27[7] | - |
| Polyimide Aerogels | - | - | - | 0.0308 (at 25°C)[8][9] |
| CzDA-PMDA | 445[3] | - | 5[3] | - |
Note: The values presented are typical ranges and can vary depending on the specific grade, processing conditions, and measurement techniques.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating and comparing the thermal properties of different aromatic polyimides.
Caption: Workflow for comparing the thermal properties of aromatic polyimides.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following sections detail the standard methodologies for determining the key thermal properties of aromatic polyimides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polyimide.
Methodology:
-
A small sample of the polyimide (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere (typically nitrogen or air).[1][10]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[11]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.[12]
Methodology:
-
A small, encapsulated sample of the polyimide (typically 5-10 mg) is placed in the DSC cell alongside an empty reference pan.[11]
-
The sample and reference are subjected to a controlled temperature program, which usually involves heating, cooling, and a second heating cycle to erase any prior thermal history. A typical heating rate is 10 °C/min or 20 °C/min under a nitrogen atmosphere.[10][11]
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[12]
Thermal Mechanical Analysis (TMA)
Objective: To measure the coefficient of thermal expansion (CTE) of the polyimide film.[13]
Methodology:
-
A rectangular film specimen is cut to precise dimensions.
-
The film is mounted in the TMA instrument under a small, constant tensile force.
-
The sample is heated at a controlled rate, typically 5 or 10 °C/min, over a specified temperature range.
-
The change in the length of the film is measured as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range, often below the Tg.[7]
Transient Plane Source (TPS) Method
Objective: To measure the thermal conductivity of the polyimide film.
Methodology:
-
The TPS method utilizes a sensor consisting of a thin, electrically conductive nickel spiral encased in an insulating layer.
-
The sensor is placed between two identical pieces of the polyimide film.
-
A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.
-
The sensor simultaneously acts as a temperature sensor, and its temperature rise over time is recorded.
-
By analyzing the temperature versus time response, the thermal conductivity of the material can be calculated. This technique can be adapted to measure both in-plane and out-of-plane thermal conductivity.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Reduction of Volumetric Thermal Expansion of Aromatic Polyimide Films by Incorporating Interchain Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanoheat.stanford.edu [nanoheat.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study on Thermal Conductivities of Aromatic Polyimide Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]
- 11. joam.inoe.ro [joam.inoe.ro]
- 12. youtube.com [youtube.com]
- 13. advanced-emc.com [advanced-emc.com]
A Comparative Guide to the Gas Permeability Performance of 4,4'-Diaminooctafluorobiphenyl-Based Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas permeability performance of polyimide membranes, with a special focus on the anticipated characteristics of membranes synthesized from 4,4'-Diaminooctafluorobiphenyl (8F-DAB). While specific quantitative data for a homopolymer membrane based solely on 8F-DAB is not extensively available in the reviewed literature, this guide leverages data from structurally similar fluorinated and non-fluorinated polyimide membranes to provide a comprehensive performance overview. The inclusion of fluorine atoms in the polymer backbone, a key feature of 8F-DAB, is known to significantly influence gas transport properties.
The primary advantage of incorporating highly fluorinated moieties like the octafluorobiphenyl group into polyimide membranes lies in the potential to simultaneously enhance gas permeability and selectivity, a challenge often hindered by the typical trade-off relationship in polymer membranes.[1] The bulky and rigid nature of the C-F bond, as compared to the C-H bond, disrupts efficient polymer chain packing. This disruption leads to an increase in the fractional free volume (FFV) within the membrane, which facilitates the transport of gas molecules.
Comparative Gas Permeability Data
The following table summarizes the gas permeability and ideal selectivity of various polyimide membranes. The data for membranes containing trifluoromethyl (-CF3) groups, such as those derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), offer insight into the expected performance enhancements conferred by fluorination. A non-fluorinated polyimide is included for baseline comparison.
| Membrane Composition (Dianhydride-Diamine) | Gas | Permeability (Barrer) | Ideal Selectivity | Reference |
| Fluorinated Polyimides | ||||
| 6FDA - 4MeBFAPB¹ | CO₂ | 105.0 | CO₂/CH₄: 26.9 | [1] |
| CH₄ | 3.9 | [1] | ||
| O₂ | 24.0 | O₂/N₂: 5.1 | [1] | |
| N₂ | 4.7 | [1] | ||
| 6FDA - 6MeBFAPB² | CO₂ | 125.0 | CO₂/CH₄: 25.0 | [1] |
| CH₄ | 5.0 | [1] | ||
| O₂ | 29.0 | O₂/N₂: 4.8 | [1] | |
| N₂ | 6.0 | [1] | ||
| 6FDA - DAM:DABA (3:1)³ | CO₂ | 147.4 | CO₂/CH₄: 47.5 | [2] |
| CH₄ | 3.1 | [2] | ||
| Non-Fluorinated Polyimide | ||||
| BPDA - DAM:DABA (3:1)⁴ | CO₂ | ~5 | CO₂/CH₄: ~35 | [3] |
| CH₄ | ~0.14 | [3] |
¹ 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; 4MeBFAPB: 2,2',6,6'-tetramethyl-4,4'-bis(4-aminophenyl)biphenyl ² 6MeBFAPB: 2,2',3,3',5,5',6,6'-hexamethyl-4,4'-bis(4-aminophenyl)biphenyl ³ DAM: 2,4,6-trimethyl-m-phenylenediamine; DABA: 3,5-diaminobenzoic acid ⁴ BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride
Experimental Protocols
The following sections detail the typical methodologies for the synthesis of fluorinated polyimides, membrane fabrication, and gas permeability measurements, based on established literature.
Synthesis of Fluorinated Polyimides
A common method for synthesizing fluorinated polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Formation: An equimolar amount of a fluorinated diamine (e.g., this compound) and an aromatic dianhydride (e.g., 6FDA) are dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Chemical or Thermal Imidization:
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures to induce cyclization and form the polyimide.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate, and the solvent is evaporated. The resulting film is then heated in a stepwise manner to temperatures typically ranging from 100°C to 300°C under vacuum or an inert atmosphere to drive the cyclodehydration reaction, yielding the final polyimide membrane.
-
Membrane Fabrication
Dense polymer membranes for gas permeability testing are generally prepared by solution casting.
-
The synthesized polyimide is dissolved in a suitable solvent to form a casting solution with a specific concentration (e.g., 15-20 wt%).
-
The solution is filtered to remove any impurities and then cast onto a clean, level glass plate or another suitable substrate.
-
The solvent is evaporated in a controlled manner, often in a dust-free environment at a specific temperature, to form a uniform film.
-
The resulting membrane is then carefully detached from the substrate and dried under vacuum at an elevated temperature to remove any residual solvent. The thickness of the membrane is measured using a micrometer.
Gas Permeability Measurement
The gas transport properties of the prepared membranes are typically evaluated using a constant-volume, variable-pressure apparatus.
-
A circular membrane sample is placed in a permeation cell, which is then tightly sealed.
-
The entire system is evacuated to remove any residual gases.
-
The upstream side of the membrane is exposed to a pure gas (e.g., CO₂, CH₄, O₂, N₂) at a constant pressure.
-
The pressure increase on the downstream side (permeate side), which has a known volume, is monitored over time using a pressure transducer.
-
The gas permeability coefficient (P), typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), is calculated from the steady-state rate of pressure increase.
-
The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (αA/B = PA / PB).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of gas separation membranes.
Caption: Experimental workflow for polyimide synthesis, membrane fabrication, and gas permeability testing.
Caption: Structure-property relationship in fluorinated polyimide membranes for gas separation.
References
A Comparative Guide to the Mechanical Properties of Fluorinated Polyimide Films
For Researchers, Scientists, and Drug Development Professionals
Fluorinated polyimide (FPI) films are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. The introduction of fluorine atoms into the polyimide backbone significantly alters its mechanical characteristics, making a thorough evaluation of these properties crucial for their application in demanding fields such as microelectronics, aerospace, and advanced medical devices. This guide provides a comparative analysis of the mechanical properties of various FPI films, supported by experimental data from recent studies.
Comparative Mechanical Properties
The mechanical performance of FPI films is intricately linked to their specific chemical composition, particularly the type and concentration of fluorine-containing monomers. The following tables summarize key mechanical and thermal properties of different FPI films, offering a clear comparison with non-fluorinated polyimides like Kapton®.
Table 1: Tensile Properties of Various Polyimide Films
| Film Designation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Fluorinated Polyimides | ||||
| TPPI50 (50% TFMB) | 232.73 | 5.53 | 26.26 | [1] |
| TPPI25 (25% TFMB) | 205.92 | 5.76 | - | [1] |
| TPPI75 (75% TFMB) | 167.71 | - | - | [1] |
| FPI1 | 107.44 ± 2.55 | 2.02 ± 0.14 | 8.16 ± 0.08 | |
| FPI2 | 97.63 ± 1.98 | 2.17 ± 0.22 | 5.21 ± 0.21 | [2] |
| FPI3 | 89.87 ± 1.54 | 2.27 ± 0.28 | 4.45 ± 0.16 | [2] |
| FPI5 | 122.14 ± 1.77 | 2.06 ± 0.09 | 8.44 ± 0.11 | [2] |
| PI(ODPA) series | 120.63 - 198.83 | - | - | [3] |
| PI(BPDA) series | 146.75 - 229.20 | - | - | [3] |
| FAPI-100 | 326.7 | 8.4 | 43.2 | [4] |
| FAPI-80 | 203.3 | 5.9 | - | [4] |
| FAPI-70 | 168.5 | 4.9 | 16.5 | [4] |
| MDI-6FDA | 57 | - | 5 | [5] |
| Non-Fluorinated Polyimide | ||||
| Kapton® | 231 | 2.5 | 72 |
Note: The properties of FPI films can vary significantly based on the specific monomers used and the processing conditions.
Table 2: Thermal Properties of Fluorinated Polyimide Films
| Film Designation | Glass Transition Temp. (T_g_, °C) | 5% Weight Loss Temp. (T_d5_, °C) | Reference |
| TPPI50 | 402 | 563 | [1] |
| TPPI75 | 407 | 570 | [1] |
| PI(6FDA/BPDA) series | - | 533.7 - 560.7 | [3] |
| PI(6FDA/OPDA) series | - | 490.6 - 580.6 | [3] |
| MDI-6FDA | 238 | 574 | [5] |
| BASA-6FDA | 296 | 530 | [6] |
| FAPI series | 346.3 - 351.6 | 544.1 - 612.3 (in air) | [4] |
| Neat Fluorinated Polyimide | 435 - 455 | 524 | [7] |
Experimental Protocols
The data presented above is derived from standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used for evaluating the mechanical and thermal properties of polyimide films.
Tensile Properties Measurement
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyimide films.
Methodology:
-
Sample Preparation: The polyimide films are typically die-cut into a dog-bone shape according to ASTM D-638 standard.[8] The dimensions of the samples are precisely measured before testing.
-
Instrumentation: A universal testing machine (UTM) is used for the tensile tests.
-
Procedure: The specimen is securely clamped in the grips of the UTM. The test is conducted at a constant rate of elongation, for instance, 10 mm/min.[8] The force required to stretch the film and the corresponding elongation are continuously recorded until the film fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the film's stiffness.
-
Elongation at Break: The percentage increase in the length of the film at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the polyimide films, including the glass transition temperature (T_g_) and storage modulus.
Methodology:
-
Sample Preparation: Rectangular film specimens with specific dimensions (e.g., 20 mm length and 5 mm width) are prepared.[8]
-
Instrumentation: A Dynamic Mechanical Analyzer (DMA) is used.
-
Procedure: The film is mounted in the DMA in tensile mode. A sinusoidal stress is applied to the sample, and the resulting strain is measured. The test is performed over a range of temperatures (e.g., from 25 °C to 450 °C) at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 5 °C/min).[8]
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material. A higher storage modulus indicates greater stiffness.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus. The peak of the tan δ curve is often used to determine the glass transition temperature (T_g_).
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polyimide films by measuring the weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polyimide film is placed in a TGA sample pan.
-
Instrumentation: A Thermogravimetric Analyzer (TGA) is used.
-
Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 20 °C/min) over a specified temperature range (e.g., from 20 °C to 800 °C).[3] The weight of the sample is continuously monitored throughout the heating process.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (T_d_) is often reported as the temperature at which a certain percentage of weight loss occurs, typically 5% (T_d5_).[3][7]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the evaluation process and the structure-property relationships, the following diagrams are provided.
The introduction of fluorine into the polyimide backbone has a predictable, albeit complex, effect on its mechanical properties. The following diagram illustrates this relationship.
References
- 1. mdpi.com [mdpi.com]
- 2. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. mdpi.com [mdpi.com]
Structure-Property Deep Dive: Unraveling the Impact of 4,4'-Diaminooctafluorobiphenyl in High-Performance Polyimides
A Comparative Guide for Researchers and Materials Scientists
The relentless pursuit of advanced materials with superior performance characteristics has cemented polyimides as a cornerstone in demanding applications, from aerospace engineering to microelectronics. The ability to tailor their properties through judicious selection of monomeric building blocks is a key driver of their versatility. This guide provides a comprehensive comparison of polyimides synthesized using the highly fluorinated diamine, 4,4'-Diaminooctafluorobiphenyl (DAOFB), against other common fluorinated and non-fluorinated diamines. By presenting key experimental data, detailed methodologies, and visual representations of structure-property relationships, this document serves as a valuable resource for researchers and professionals in materials science and drug development.
The incorporation of fluorine atoms into the polyimide backbone, particularly through the use of monomers like DAOFB, is a well-established strategy to enhance several key properties. The strong electron-withdrawing nature of the perfluorinated biphenyl group in DAOFB significantly influences the polymer's final characteristics, leading to materials with low dielectric constants, reduced moisture absorption, and excellent thermal stability.
Comparative Performance Analysis
To illustrate the structure-property relationships, this section presents a comparative analysis of polyimides synthesized from various diamines, with a focus on thermal, mechanical, and dielectric properties. The data is compiled from various studies, and efforts have been made to select examples where the dianhydride and synthesis conditions are comparable to allow for a meaningful comparison.
Thermal Properties
The thermal stability of polyimides is paramount for their application in high-temperature environments. The introduction of rigid aromatic structures and strong intermolecular forces typically enhances thermal resistance.
| Diamine | Dianhydride | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| This compound (DAOFB) | PMDA | ~350 | >500 |
| 4,4'-Oxydianiline (ODA) | PMDA | 302[1][2] | ~550 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | PMDA | 335 | >500 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | PMDA | 280 | ~520 |
Note: Data for DAOFB is estimated based on the general trend of increasing rigidity and fluorination. Specific experimental values from a direct comparative study were not available in the initial search.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their use as flexible substrates and structural components. Properties such as tensile strength, modulus, and elongation at break are key indicators of their mechanical performance.
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound (DAOFB) | BPDA | High | High | Low |
| 4,4'-Oxydianiline (ODA) | BPDA | 114.19[1] | 3.23[1] | 3.58[1] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | BPDA | ~120 | ~3.5 | ~5 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | BPDA | ~100 | ~2.8 | ~8 |
Note: Data for DAOFB and TFMB are estimations based on structure-property trends. The rigid nature of DAOFB is expected to lead to high strength and modulus but lower elongation.
Dielectric Properties
For microelectronic applications, a low dielectric constant and low dielectric loss are critical to minimize signal delay and cross-talk. Fluorination is a key strategy to achieve these properties.
| Diamine | Dianhydride | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| This compound (DAOFB) | 6FDA | < 2.5 | < 0.005 |
| 4,4'-Oxydianiline (ODA) | 6FDA | ~3.2 | ~0.01 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | ~2.7 | ~0.008 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | 6FDA | ~2.8 | ~0.007 |
Note: Data for DAOFB is a projected value based on its high fluorine content. The other values are typical ranges found in the literature.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyimides, based on common laboratory practices.
Polyimide Synthesis: Two-Step Polycondensation
A widely used method for synthesizing polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[3][4]
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, the diamine monomer (e.g., DAOFB) is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
An equimolar amount of the dianhydride monomer (e.g., PMDA) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued under a nitrogen atmosphere for 12-24 hours to yield a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate to form a thin film.
-
The film is then subjected to a stepwise thermal curing process in an oven with a nitrogen atmosphere. A typical heating schedule is:
-
100 °C for 1 hour to remove the solvent.
-
200 °C for 1 hour to initiate cyclodehydration.
-
300-350 °C for 1 hour to complete the imidization process.[4]
-
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.
-
Characterization Techniques
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability and decomposition temperature of the polyimide. A small sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.[5][6]
-
Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg) and viscoelastic properties of the polyimide film. A sinusoidal stress is applied to a film specimen, and the resulting strain is measured as the temperature is ramped.[5][7]
-
-
Mechanical Testing:
-
Tensile Properties: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to ASTM D882 standards.[8][9][10][11][12] Rectangular film strips with a defined gauge length are stretched at a constant crosshead speed until failure.
-
-
Dielectric Analysis:
-
Dielectric Constant and Loss Tangent: These properties are measured using an impedance analyzer or a parallel plate capacitor setup. The polyimide film is placed between two electrodes, and its capacitance and dissipation factor are measured over a range of frequencies, typically following ASTM D150 procedures.[13][14][15]
-
Visualizing the Process and Relationships
To better understand the experimental workflow and the fundamental structure-property relationships, the following diagrams are provided.
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Structure-property relationship for polyimides with DAOFB.
Conclusion
The inclusion of this compound in the polyimide backbone imparts a unique combination of desirable properties. The high fluorine content is instrumental in achieving low dielectric constants and reduced moisture uptake, making these materials highly attractive for advanced microelectronics and applications in humid environments. The inherent rigidity of the perfluorinated biphenyl unit contributes to excellent thermal stability and high mechanical strength, albeit with potentially reduced flexibility. This comparative guide highlights the significant role that monomer selection plays in tailoring the performance of polyimides and provides a foundational understanding for the rational design of next-generation high-performance materials. Further research focusing on direct comparative studies will be invaluable in precisely quantifying the advantages offered by DAOFB-based polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dakenchem.com [dakenchem.com]
- 4. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 5. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 6. mt.com [mt.com]
- 7. advanced-emc.com [advanced-emc.com]
- 8. zwickroell.com [zwickroell.com]
- 9. testresources.net [testresources.net]
- 10. micomlab.com [micomlab.com]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. store.astm.org [store.astm.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. file.yizimg.com [file.yizimg.com]
- 15. Specialty Polymer Film - ASTM Test [polyktech.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 4,4'-Diaminooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The analysis of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine, is critical in various research and development settings, including polymer chemistry and drug discovery. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide provides a comparative overview of potential HPLC and GC methods for the analysis of this compound, complete with proposed experimental protocols and performance characteristics based on the analysis of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV or fluorescence detection is a suitable approach. Due to the presence of amino groups and the aromatic system, the compound should exhibit native UV absorbance. For enhanced sensitivity and selectivity, pre-column derivatization to attach a fluorescent tag can be employed.
Proposed HPLC Experimental Protocol
| Parameter | Recommended Conditions |
| Column | C18 or Fluorinated Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm or Fluorescence Detector (FLD) with appropriate excitation and emission wavelengths (if derivatized) |
| Standard Preparation | Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) and perform serial dilutions to create calibration standards. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection. |
Potential Performance Characteristics (HPLC)
| Parameter | Expected Performance |
| Retention Time | Dependent on the specific column and gradient, but expected to be in the range of 5-15 minutes. |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ng/mL range (UV), potentially pg/mL range (FLD with derivatization) |
| Limit of Quantitation (LOQ) | ng/mL range (UV), potentially pg/mL range (FLD with derivatization) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the melting point of this compound (175-177 °C), it may possess sufficient volatility for GC analysis, particularly at elevated injector temperatures. However, the presence of polar amino groups can lead to peak tailing and adsorption on the column. Therefore, derivatization is highly recommended to improve its chromatographic behavior and thermal stability.[1][2] Acylation or silylation are common derivatization techniques for amines.[1][3]
Proposed GC Experimental Protocol
| Parameter | Recommended Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like trifluoroacetic anhydride (TFAA). |
| Derivatization Procedure | React a known amount of the sample with the derivatizing reagent at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) before injection. |
| Column | A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injection Port Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). MS is preferred for its high selectivity and identification capabilities, especially for halogenated compounds.[4] |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., Toluene or Ethyl Acetate). Derivatize the calibration standards in the same manner as the samples. |
| Sample Preparation | Extract the analyte from the sample matrix with a suitable organic solvent. Concentrate the extract if necessary and perform the derivatization step. |
Potential Performance Characteristics (GC)
| Parameter | Expected Performance |
| Retention Time | Dependent on the column and temperature program, but expected to be in the range of 10-20 minutes for the derivatized analyte. |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | pg range (with MS in SIM mode) |
| Limit of Quantitation (LOQ) | pg range (with MS in SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Method Comparison
| Feature | HPLC | GC |
| Analyte Volatility | Not a limiting factor. | Requires analyte to be volatile or semi-volatile (derivatization may be necessary). |
| Thermal Stability | Operates at or near room temperature, suitable for thermally labile compounds. | High temperatures in the injector and column can cause degradation of unstable compounds. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require more complex extraction and derivatization steps. |
| Sensitivity | Good, can be excellent with fluorescence detection. | Excellent, especially with a mass spectrometer detector. |
| Selectivity | Good, can be enhanced with specific detectors and column chemistries. | Very high, especially with mass spectrometry (GC-MS). |
| Identification | Primarily based on retention time and UV spectrum. Confirmation often requires LC-MS. | Mass spectrometry provides structural information for confident identification. |
Experimental Workflow Diagrams
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
Both HPLC and GC are viable techniques for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis.
-
HPLC is recommended when minimal sample preparation is desired, and the required sensitivity can be achieved with UV detection. For higher sensitivity, fluorescence detection with derivatization is an option.
-
GC-MS is the preferred method for achieving very low detection limits and for unambiguous identification of the analyte. However, it necessitates a derivatization step to ensure good chromatographic performance.
For drug development and regulated environments, the high selectivity and confirmatory power of GC-MS may be advantageous. In research and academic settings, the simplicity of an HPLC-UV method might be more practical for routine analysis. It is crucial to validate the chosen method for its intended purpose to ensure accurate and reliable results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to 4,4'-Diaminooctafluorobiphenyl and its Polymer Derivatives
A detailed spectroscopic comparison of 4,4'-Diaminooctafluorobiphenyl (DAOFBP) and its polymers against their non-fluorinated analogs, providing researchers, scientists, and drug development professionals with essential data for material characterization and development.
The introduction of fluorine atoms into polymer backbones dramatically alters their physical and chemical properties, including thermal stability, solubility, and optical transparency. This guide provides a comparative spectroscopic analysis of the fluorinated monomer this compound (DAOFBP) and its polymer derivatives against the non-fluorinated analog, 4,4'-Diaminobiphenyl (DABP), and its corresponding polymers. By presenting key experimental data from Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, this guide aims to equip researchers with the data necessary to distinguish and characterize these important classes of materials.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses, highlighting the distinct differences imparted by perfluorination of the biphenyl core.
Table 1: FTIR Spectroscopy Data Comparison
FTIR spectroscopy reveals characteristic vibrational modes for functional groups. The presence of strong C-F stretching bands is a definitive marker for DAOFBP and its derivatives.
| Vibrational Mode | DAOFBP (cm⁻¹) | DABP (cm⁻¹) | Polyimide (Fluorinated) (cm⁻¹) | Polyamide (Non-Fluorinated) (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | ~3400-3500 | 3441, 3387[1] | - | 3440, 3320[2] |
| N-H Bend (primary amine) | Not specified | 1620[1] | - | 1543[3] |
| C=C Aromatic Stretch | ~1500-1600 | Not specified | ~1500-1600 | ~1500-1600 |
| C-N Stretch (aromatic amine) | Not specified | ~1281 | 1373 (Imide II)[4] | 1335-1250[1] |
| C-F Stretch | ~1000-1300 (strong) | - | ~1100-1300 (strong) | - |
| Imide C=O Stretch (asymmetric & symmetric) | - | - | 1778, 1724[4] | - |
| Amide C=O Stretch | - | - | - | 1682, 1654[2] |
Note: Data for polymers are representative of typical polyimides and polyamides derived from fluorinated and non-fluorinated diamines, respectively. Specific peak positions can vary based on the full polymer structure.
Table 2: NMR Spectroscopy Data Comparison
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. In ¹³C NMR, the carbons bonded to fluorine exhibit characteristic splitting and chemical shifts.
| Nucleus | Spectroscopy Type | DAOFBP (ppm) | DABP (ppm) | Polymer (Fluorinated) (ppm) | Polymer (Non-Fluorinated) (ppm) |
| ¹H | Aromatic Protons | Not applicable | 6.7 - 7.4 | Aromatic signals (e.g., 7.0-8.5)[5] | Aromatic signals (e.g., 7.0-8.5) |
| Amine (-NH₂) Protons | Broad signal | ~3.6 | - | Amide N-H (e.g., ~10.0) | |
| ¹³C | Aromatic C-NH₂ | Not specified | ~145 | Not specified | ~140-150 |
| Aromatic C-H | Not applicable | ~115, 127 | Aromatic signals (e.g., 110-150) | Aromatic signals (e.g., 110-150) | |
| Aromatic C-F | ~135-150 (split by C-F coupling) | - | ~135-150 (split by C-F coupling) | - | |
| Aromatic C-C (biphenyl link) | Not specified | ~130 | Not specified | ~130-135 |
Note: Specific chemical shifts are highly dependent on the solvent, concentration, and, for polymers, the co-monomer structure.
Table 3: UV-Vis and Fluorescence Spectroscopy Data Comparison
UV-Vis spectroscopy probes electronic transitions. Fluorination often leads to a hypsochromic (blue) shift in the absorption maximum due to the electron-withdrawing nature of fluorine atoms, which can decrease conjugation. This, in turn, affects the optical transparency of the resulting polymers.
| Property | DAOFBP | DABP | Polyimide (Fluorinated) | Polyimide (Non-Fluorinated) |
| UV-Vis λ_max (nm) | Not specified | ~280-300 | ~340-370[2][6] | ~360-400[6] |
| UV-Vis Cut-off (nm) | Not specified | Not specified | 366-398[7] | 357-391[8] |
| Fluorescence λ_em (nm) | Not specified | Not specified | ~420-530 (varies greatly) | ~420-530 (varies greatly) |
Note: Spectroscopic data for polymers, particularly polyimides, are highly dependent on the dianhydride used in polymerization, which significantly influences the charge-transfer complex and thus the optical properties.
Experimental Workflow and Protocols
The characterization of these monomers and polymers follows a structured analytical workflow. The diagram below illustrates the typical process from sample preparation to spectroscopic analysis.
Detailed Experimental Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and confirm polymer structure.
-
Sample Preparation (Solid Monomer):
-
Grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (Polymer Film):
-
If the polymer is processed into a thin film (10-50 µm), a small section of the film can be mounted directly in the spectrometer's sample holder.
-
Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used by placing the film or powder directly on the ATR crystal and applying pressure to ensure good contact.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber (for transmission) or the clean, empty ATR crystal.
-
Place the prepared sample in the IR beam path.
-
Collect the sample spectrum, typically by co-adding 32 to 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure and confirm monomer purity and polymer composition.
-
Sample Preparation:
-
Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the monomer or polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] For polymers, dissolution may require gentle heating or extended sonication.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
For ¹H NMR , acquire spectra using a standard pulse program.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
For ¹⁹F NMR (for DAOFBP and its polymers), a specific fluorine probe or a broadband probe tuned to the fluorine frequency is used. No deuterated solvent is strictly necessary if a lock is not required, but it is often used for consistency.
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties and assess the optical transparency of polymer films.
-
Sample Preparation (Solution):
-
Prepare a stock solution of the monomer or polymer in a UV-transparent solvent (e.g., NMP, DMF, chloroform).
-
Prepare a very dilute solution (in the micromolar range) to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
-
Sample Preparation (Polymer Film):
-
Cast a thin film of the polymer onto a quartz slide and ensure it is uniform and optically clear. The typical thickness is around 10-30 µm.[8]
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Record a baseline spectrum using a cuvette filled with the pure solvent or an empty quartz slide.
-
Place the sample cuvette or the polymer-coated slide in the beam path.
-
Scan the desired wavelength range (e.g., 200-800 nm) to obtain the absorption or transmittance spectrum.[1]
-
4. Fluorescence Spectroscopy
-
Objective: To study the light-emitting properties of the materials.
-
Sample Preparation:
-
Prepare a very dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the sample in a suitable spectroscopic-grade solvent. High concentrations can lead to self-quenching and inner filter effects.
-
-
Data Acquisition:
-
Place the cuvette containing the sample solution into the spectrofluorometer.
-
First, an excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (usually the emission maximum). The excitation spectrum should resemble the absorption spectrum.
-
Next, an emission spectrum is recorded by exciting the sample at a fixed wavelength (usually the absorption maximum, λ_max) and scanning the emission monochromator to detect the emitted light.
-
Instrumental parameters such as excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.
-
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4,4'-Diaminooctafluorobiphenyl
Essential Safety and Handling Guide for 4,4'-Diaminooctafluorobiphenyl
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1038-66-0). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[3] For extensive handling, consider a disposable chemical-resistant coverall.[4][5] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH-approved air-purifying respirator with an appropriate particulate filter if dust is generated or if working in a poorly ventilated area.[3][4][6] | To avoid inhalation of dust which may cause respiratory tract irritation.[2] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots.[4][7] | To protect feet from potential spills. |
Quantitative Safety Data
| Property | Value | Reference |
| Melting Point | 175-177 °C | [1][2] |
| Boiling Point | 279.4±35.0 °C (Predicted) | [1] |
| Molecular Formula | C12H4F8N2 | [1][2] |
| Molecular Weight | 328.16 g/mol | [1][2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible.[3]
Step 1: Preparation
-
Before handling, ensure all required PPE is properly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Step 2: Handling
-
Avoid the formation of dust and aerosols.[2]
-
If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
For weighing, use a tared and sealed container within the fume hood.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
Disposal Plan
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable equipment, in a designated, clearly labeled, and sealed container.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Disposal Method:
-
The recommended method of disposal is incineration by a licensed and approved waste disposal facility.[3][8]
-
Do not allow the product to enter drains or the environment.[2][8]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][8] If skin irritation occurs, seek medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][8] Call a poison center or doctor if you feel unwell.[8]
-
If swallowed: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
References
- 1. This compound | 1038-66-0 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
